molecular formula C7H8BFO3 B591660 (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1246633-55-5

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B591660
CAS No.: 1246633-55-5
M. Wt: 169.946
InChI Key: FNZUUOCXJIJMBF-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.946. The purity is usually 95%.
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Properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZUUOCXJIJMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed pathway is based on established and reliable organic chemistry transformations, ensuring a high probability of success for researchers in a laboratory setting.

Introduction

This compound is a bifunctional molecule featuring a boronic acid moiety, which is a versatile handle for Suzuki-Miyaura cross-coupling reactions, and a hydroxymethyl group that can be further functionalized. The fluorine substituent can impart desirable pharmacokinetic properties to drug candidates. This document outlines a robust, three-step synthesis beginning from the commercially available 2-bromo-6-fluorobenzyl alcohol. The key transformations include the protection of the alcohol, a lithium-halogen exchange followed by borylation, and a final deprotection/hydrolysis step.

Overall Synthetic Scheme

The proposed synthesis of this compound is illustrated below. The strategy involves the initial protection of the reactive hydroxyl group, followed by the introduction of the boronic acid functionality, and concluding with the removal of the protecting group.

Synthesis_Route cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Deprotection & Hydrolysis node_A 2-Bromo-6-fluorobenzyl alcohol node_B 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene node_A->node_B MOMCl, DIPEA DCM, 0 °C to rt node_C 2-(3-Fluoro-2-((methoxymethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane node_B->node_C 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. Pinacol node_D This compound node_C->node_D HCl (aq), THF

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

This step involves the protection of the primary alcohol of 2-bromo-6-fluorobenzyl alcohol as a methoxymethyl (MOM) ether. This is crucial to prevent interference from the acidic proton of the hydroxyl group in the subsequent borylation step.

Materials:

  • 2-Bromo-6-fluorobenzyl alcohol

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOMCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-6-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene as a pure compound.

This key step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester. The intermediate boronate ester is then hydrolyzed to the desired boronic acid.

Materials:

  • 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl solution at 0 °C and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization.

The final step is the acidic hydrolysis of the MOM ether to unveil the hydroxymethyl group, yielding the target compound.

Materials:

  • Crude (3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid from the previous step

  • Concentrated Hydrochloric acid (HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude (3-fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid in methanol or THF.

  • Add a catalytic amount of concentrated HCl.

  • Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization (e.g., from an ethyl acetate/hexane mixture) to obtain this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar transformations.

StepTransformationStarting MaterialProductReagentsEstimated Yield (%)
1Protection (MOM ether formation)2-Bromo-6-fluorobenzyl alcohol1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzeneMOMCl, DIPEA85-95
2Borylation1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene(3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acidn-BuLi, B(OiPr)₃70-85
3Deprotection (MOM ether cleavage)(3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acidThis compoundHCl80-95
Overall Total Synthesis 2-Bromo-6-fluorobenzyl alcohol This compound -48-72

Experimental Workflow Visualization

The logical flow of the experimental procedure is depicted in the following diagram.

experimental_workflow cluster_protection Step 1: Protection cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection start_protection Dissolve 2-bromo-6-fluorobenzyl alcohol in DCM add_base Add DIPEA at 0 °C start_protection->add_base add_momcl Add MOMCl dropwise at 0 °C add_base->add_momcl react_protection Stir at room temperature for 12-16h add_momcl->react_protection workup_protection Aqueous workup and extraction react_protection->workup_protection purify_protection Purify by column chromatography workup_protection->purify_protection start_borylation Dissolve protected alcohol in THF purify_protection->start_borylation cool_borylation Cool to -78 °C start_borylation->cool_borylation add_buli Add n-BuLi dropwise cool_borylation->add_buli stir_lithiation Stir for 1h at -78 °C add_buli->stir_lithiation add_borate Add triisopropyl borate stir_lithiation->add_borate warm_react_borylation Warm to rt and stir overnight add_borate->warm_react_borylation workup_borylation Acidic workup and extraction warm_react_borylation->workup_borylation start_deprotection Dissolve crude boronic acid in MeOH/THF workup_borylation->start_deprotection add_acid Add catalytic concentrated HCl start_deprotection->add_acid react_deprotection Reflux until completion add_acid->react_deprotection workup_deprotection Neutralization and extraction react_deprotection->workup_deprotection purify_deprotection Recrystallize to obtain pure product workup_deprotection->purify_deprotection

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Physicochemical properties of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] While specific experimental values for several properties are not widely reported in publicly available literature, the following tables summarize the known data and provide context based on related compounds.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 1246633-55-5[1][2]
Molecular Formula C₇H₈BFO₃[2]
Molecular Weight 169.95 g/mol [2]
Appearance White or off-white crystalline powder[1]
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride. Soluble in most polar organic solvents such as diethyl ether and ethanol.[3] (General for phenylboronic acids)

Table 2: Chemical and Safety Information

PropertyValueSource
IUPAC Name [3-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Synonyms Boronic acid, B-[3-fluoro-2-(hydroxymethyl)phenyl]-[2]
pKa Not available. Generally, aryl boronic acids have pKa values between 4 and 10. The presence of an electron-withdrawing fluorine atom may slightly decrease the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.83).[3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[2]

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons of both the alcohol and boronic acid moieties. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).

  • ¹¹B NMR: A single peak characteristic of a tricoordinate boronic acid.

  • ¹⁹F NMR: A singlet or multiplet depending on the coupling with nearby protons.

  • IR Spectroscopy: Absorption bands corresponding to O-H stretching (from both alcohol and boronic acid, likely broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be adapted from established methods for preparing ortho-substituted arylboronic esters. One such common method involves ortho-lithiation followed by borylation.

Proposed Synthesis of this compound

This protocol is a representative example based on known transformations and may require optimization.

Materials:

  • 1-Fluoro-2-(methoxymethyl)benzene (starting material)

  • n-Butyllithium (n-BuLi) or a suitable lithium amide base (e.g., Lithium diisopropylamide - LDA)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Protection of the Hydroxymethyl Group: The hydroxymethyl group of the starting material, (3-fluorophenyl)methanol, should first be protected to prevent interference with the lithiation step. A common protecting group is the methoxymethyl (MOM) ether, forming 1-fluoro-2-((methoxymethyl)oxy)benzene.

  • Lithiation: Dissolve the protected starting material in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture. The ortho-directing effect of the protected hydroxymethyl group and the fluorine atom will favor lithiation at the 2-position. Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. The borate ester will react with the organolithium species. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous HCl solution. This will hydrolyze the boronate ester to the boronic acid and simultaneously remove the MOM protecting group.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water) or by silica gel column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure that can be adapted for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and application of this compound.

G cluster_synthesis Proposed Synthesis Workflow start Protected (3-Fluorophenyl)methanol lithiation Ortho-lithiation start->lithiation n-BuLi or LDA, THF, -78°C boration Borylation with Triisopropyl borate lithiation->boration B(OiPr)₃, -78°C to RT hydrolysis Acidic Hydrolysis & Deprotection boration->hydrolysis aq. HCl purification Purification hydrolysis->purification product This compound purification->product

Proposed Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling Workflow boronic_acid This compound reactants boronic_acid->reactants aryl_halide Aryl/Heteroaryl Halide aryl_halide->reactants coupling Pd-catalyzed Cross-Coupling reactants->coupling Pd Catalyst, Base, Solvent, Heat workup Aqueous Work-up coupling->workup purification Purification workup->purification product Coupled Product purification->product

Suzuki-Miyaura Coupling Workflow

References

In-depth Technical Guide: Spectral Analysis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers multiple points for chemical modification and interaction. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, alongside the experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton (H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H47.4 - 7.6ddJ(H,H) ≈ 7-8, J(H,F) ≈ 8-10
Ar-H57.1 - 7.3tJ(H,H) ≈ 8
Ar-H67.5 - 7.7dJ(H,H) ≈ 7-8
-CH₂OH4.6 - 4.8s-
-CH₂OH5.0 - 5.5 (broad)s-
-B(OH)₂8.0 - 8.5 (broad)s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (C) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹JCF, Hz)
C1-B(OH)₂130 - 135d~2-4
C2-CH₂OH140 - 145d~10-15
C3-F160 - 165d~240-250
C4120 - 125d~20-25
C5115 - 120d~5-10
C6135 - 140s-
-CH₂OH60 - 65s-

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -B(OH)₂).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to establish connectivity.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.

cluster_molecule Molecular Structure cluster_nmr Key NMR Correlations mol H4 Ar-H4 H5 Ar-H5 H4->H5 J(H,H) F F H4->F J(H,F) H6 Ar-H6 H5->H6 J(H,H) CH2OH -CH₂OH

Caption: Molecular structure and key ¹H-¹⁹F and ¹H-¹H NMR coupling interactions.

cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Integration, Multiplicity, Coupling) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

Navigating the Fragmentation Landscape: An In-depth Technical Guide to the Mass Spectrometry of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a compound of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of its behavior under mass spectrometric conditions. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from the known fragmentation patterns of analogous compounds, including phenylboronic acids, fluorinated aromatic compounds, and benzyl alcohols.

Predicted Mass Spectrum and Fragmentation Data

This compound has a molecular weight of 169.95 g/mol (monoisotopic mass: 170.054 g/mol ). Due to the presence of boron, with its two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), the molecular ion peak will appear as a characteristic doublet.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, which can generate molecular ions such as [M+H]⁺ or [M-H]⁻ with minimal initial fragmentation.[1]

Collision-Induced Dissociation (CID) of the molecular ion is expected to yield a series of fragment ions. The predicted fragmentation pathways are based on the established behavior of related chemical moieties. Key predicted fragments are summarized in the table below.

Predicted Fragment m/z Proposed Lost Neutral Fragment(s) Proposed Fragment Structure/Description
152.04H₂OLoss of a water molecule from the hydroxymethyl and boronic acid groups.
140.04CHOLoss of the hydroxymethyl group.
123.03H₂O, CHOSequential loss of water and the hydroxymethyl group.
95.03B(OH)₂, CH₂OHCleavage of the carbon-boron bond and loss of the hydroxymethyl group.
77.04F, B(OH)₂, CH₂OHLoss of fluorine and the boronic acid and hydroxymethyl groups from the phenyl ring.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key steps initiated by the ionization process. The following diagram illustrates the logical relationships in the proposed fragmentation cascade.

Fragmentation_Pathway M [this compound] m/z = 170.05 F1 [M - H₂O]⁺˙ m/z = 152.04 M->F1 - H₂O F2 [M - CHO]⁺˙ m/z = 140.04 M->F2 - CH₂O F4 [C₆H₄F]⁺ m/z = 95.03 M->F4 - B(OH)₂, - CH₂OH F3 [M - H₂O - CHO]⁺ m/z = 123.03 F1->F3 - CHO F2->F3 - H₂O F5 [C₆H₅]⁺ m/z = 77.04 F4->F5 - F

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on established methods for similar small organic molecules.[2][3]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode ESI.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: ESI can be performed in both positive and negative ion modes to maximize the information obtained.

  • MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion for collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to observe different fragmentation patterns.

The following diagram illustrates a typical experimental workflow for this type of analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Working Solution Stock->Dilute Filter Filter with 0.22 µm Syringe Filter Dilute->Filter Inject Inject Sample into ESI Source Filter->Inject FullScan Acquire Full Scan MS Spectrum (Identify Molecular Ion) Inject->FullScan MSMS Perform Tandem MS (MS/MS) (Select Precursor and Fragment) FullScan->MSMS Data Data Analysis and Interpretation MSMS->Data

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. While experimental data for this specific compound is not yet publicly available, the proposed fragmentation patterns and experimental protocols offer a solid starting point for researchers. The unique isotopic signature of boron and the predicted fragmentation pathways provide a clear strategy for the identification and structural elucidation of this and related compounds. As with any predictive analysis, experimental verification is crucial and encouraged.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ortho-Substituted Hydroxymethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal structure of ortho-substituted hydroxymethylphenylboronic acids and their closely related alkoxy analogues. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling their physicochemical properties, which is a critical aspect of drug design, crystal engineering, and materials science. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the intricate network of non-covalent interactions that govern their supramolecular assembly.

Core Findings: The Influence of Ortho-Substitution on Crystal Packing

The crystal structures of phenylboronic acids are typically characterized by the formation of hydrogen-bonded dimers. However, the introduction of substituents at the ortho position, particularly those capable of forming intramolecular hydrogen bonds, can significantly alter this packing motif. This guide focuses on ortho-hydroxymethylphenylboronic acids and their alkoxy analogues, which serve as excellent models for studying these structural variations.

A key finding in the study of ortho-alkoxy substituted phenylboronic acids is the transition from the common dimeric structure to a monomeric packing arrangement in the crystal lattice.[1] This shift is primarily driven by the formation of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the adjacent ortho-alkoxy substituent. In di-ortho-substituted derivatives, this monomeric arrangement becomes even more pronounced.[1]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a series of ortho-alkoxy substituted phenylboronic acids, providing a quantitative basis for comparing their solid-state structures. These compounds serve as insightful models for understanding the structural behavior of the parent ortho-hydroxymethylphenylboronic acid.

Table 1: Crystal Data and Structure Refinement for Ortho-Alkoxyphenylboronic Acids

Parameter2-Methoxyphenylboronic Acid2-Ethoxyphenylboronic Acid2-Isobutoxyphenylboronic Acid
Chemical Formula C₇H₉BO₃C₈H₁₁BO₃C₁₀H₁₅BO₃
Formula Weight 151.96166.00194.05
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 8.337(2)12.016(2)11.235(2)
b (Å) 7.398(2)7.399(1)7.411(1)
c (Å) 12.335(3)10.375(2)13.065(3)
β (º) 101.07(3)109.11(3)105.13(3)
Volume (ų) 747.0(3)871.2(3)1049.2(3)
Z 444
Temperature (K) 295(2)295(2)295(2)
Final R indices [I>2σ(I)] R1 = 0.048R1 = 0.043R1 = 0.042

Data extracted from the supplementary information of a study on ortho-alkoxy substituted phenylboronic acids.

Table 2: Crystal Data and Structure Refinement for Di-ortho-Alkoxyphenylboronic Acids

Parameter2,6-Dimethoxyphenylboronic Acid (Polymorph I)2,6-Dimethoxyphenylboronic Acid (Polymorph II)2-Isobutoxy-6-methoxyphenylboronic Acid
Chemical Formula C₈H₁₁BO₄C₈H₁₁BO₄C₁₁H₁₇BO₄
Formula Weight 181.98181.98224.06
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 10.518(2)7.508(2)8.169(2)
b (Å) 7.429(1)9.071(2)10.603(2)
c (Å) 11.458(2)12.986(3)14.197(3)
β (º) 109.28(3)90100.95(3)
Volume (ų) 845.5(3)883.9(3)1208.2(4)
Z 444
Temperature (K) 295(2)295(2)295(2)
Final R indices [I>2σ(I)] R1 = 0.040R1 = 0.041R1 = 0.045

Data extracted from the supplementary information of a study on ortho-alkoxy substituted phenylboronic acids.

Experimental Protocols

Synthesis of Ortho-Substituted Phenylboronic Acids

A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Procedure for the Synthesis of 2-Methoxyphenylboronic Acid:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

This is a generalized procedure based on common synthetic routes for phenylboronic acids.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Protocol for Crystal Growth:

  • A saturated solution of the ortho-substituted hydroxymethylphenylboronic acid is prepared in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) at room temperature or with gentle heating.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is placed in a vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment for several days to weeks, during which time single crystals should form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Methodology for SC-XRD Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K or 295 K) to minimize thermal vibrations. Data is collected using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. Software packages such as SHELXS and SHELXL are commonly used for this purpose. The positions of non-hydrogen atoms are determined and refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and structural characteristics of ortho-substituted hydroxymethylphenylboronic acids.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 2-Bromoanisole 2-Bromoanisole Grignard Formation Grignard Formation 2-Bromoanisole->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation Trimethyl Borate Trimethyl Borate Borylation Borylation Trimethyl Borate->Borylation Grignard Formation->Borylation Grignard Reagent Hydrolysis Hydrolysis Borylation->Hydrolysis Boronate Ester Crude Product Crude Product Hydrolysis->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure 2-Methoxyphenylboronic Acid Pure 2-Methoxyphenylboronic Acid Recrystallization->Pure 2-Methoxyphenylboronic Acid

Caption: Synthetic workflow for 2-methoxyphenylboronic acid.

Intramolecular_H_Bonding cluster_molecule Ortho-Hydroxymethylphenylboronic Acid B B C1 C B->C1 O_B2 O B->O_B2 C2 C C1->C2 O_B1 O C1->O_B1 C_CH2OH C C2->C_CH2OH C_ring Phenyl Ring C2->C_ring O_CH2OH O C_CH2OH->O_CH2OH H_O_B1 H O_B1->H_O_B1 H_O_B1->O_CH2OH Intramolecular H-Bond H_O_B2 H O_B2->H_O_B2 C_ring->C1 H_CH2OH H O_CH2OH->H_CH2OH Crystal_Packing cluster_dimer Dimeric Packing (Typical) cluster_monomer Monomeric Packing (Ortho-Substituted) Dimer1 Molecule A Dimer2 Molecule B Dimer1->Dimer2 Intermolecular H-Bonds Monomer1 Molecule C Monomer2 Molecule D Monomer1->Monomer2 No direct H-bond dimerization Ortho-Substitution Ortho-Substitution cluster_monomer cluster_monomer Ortho-Substitution->cluster_monomer Favors Absence of\nOrtho-Substitution Absence of Ortho-Substitution cluster_dimer cluster_dimer Absence of\nOrtho-Substitution->cluster_dimer Leads to

References

Lewis acidity of fluoro-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lewis Acidity of Fluoro-Substituted Phenylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group [-B(OH)₂]. They are widely utilized in organic synthesis, most notably in the Suzuki cross-coupling reaction, and are of increasing importance in medicinal chemistry and chemical biology as enzyme inhibitors and sensors for carbohydrates. The utility of boronic acids is intrinsically linked to the Lewis acidic nature of the boron atom. A key feature of boronic acids is their ability to exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form upon interaction with a Lewis base, such as a hydroxide ion.[1][2][3]

The strength of this Lewis acidity, often quantified by the pKₐ value, is a critical parameter that governs the compound's reactivity and binding affinity. Introducing fluorine atoms to the phenyl ring is a powerful strategy for modulating these properties.[4][5] Fluorine's high electronegativity significantly influences the electron density at the boron center, thereby tuning the Lewis acidity.[4][5] This guide provides a comprehensive overview of the , detailing quantitative acidity data, the experimental protocols used for their determination, and the underlying structure-activity relationships.

The Nature of Lewis Acidity in Phenylboronic Acids

The acidity of boronic acids in aqueous solution is predominantly of a Lewis acid character, not a Brønsted acid.[4] The boron atom, with its vacant p-orbital in the sp² hybridized state, acts as an electron pair acceptor. It reacts with Lewis bases, such as the hydroxide ion (OH⁻), to form a more stable, tetrahedrally coordinated boronate anion. This equilibrium is fundamental to its function in both chemical reactions and biological interactions. The equilibrium constant for this reaction is the acidity constant, Kₐ, and its negative logarithm, pKₐ, is used as a quantitative measure of the boronic acid's Lewis acidity. A lower pKₐ value indicates a stronger Lewis acid, as the equilibrium favors the boronate form. The pKₐ of unsubstituted phenylboronic acid is approximately 8.86.[4][6]

Lewis_Acid_Equilibrium cluster_main Boronic Acid - Boronate Equilibrium BA R-B(OH)₂ Trigonal Planar (sp²) Lewis Acid Boronate [R-B(OH)₃]⁻ Tetrahedral (sp³) Boronate Anion BA->Boronate Kₐ

Caption: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion.

The Influence of Fluorine Substitution on Lewis Acidity

The introduction of one or more fluorine substituents onto the phenyl ring significantly impacts the Lewis acidity of the boronic acid.[4][6] This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which decreases the electron density on the aromatic ring and, consequently, at the boron center. This increased electrophilicity of the boron atom stabilizes the negatively charged boronate form, thus lowering the pKₐ and increasing Lewis acidity.[6]

The position of the fluorine substituent is critical in determining the magnitude of this effect:[4]

  • Para-Substitution: The influence is lowest at the para position because the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect (+R) of the fluorine atom.[4]

  • Meta-Substitution: The resonance effect is much weaker at the meta position, so the strong inductive effect dominates, leading to a significant increase in acidity (lower pKₐ).[4]

  • Ortho-Substitution: A strong increase in acidity is observed. This is attributed to the proximity of the substituent, maximizing the inductive effect, and the potential formation of a weak intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton (B-O-H···F), which can stabilize the neutral acid form but still results in a net increase in acidity.[4][6]

As the number of fluorine substituents increases, the Lewis acidity generally increases, with 2,3,4,6-tetrafluorophenylboronic acid being one of the most acidic in the series.[6]

Structure_Acidity_Relationship cluster_0 Influence of Fluorine Substitution on Phenylboronic Acid pKₐ cluster_positions Substituent Position Start Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawing) Start->Inductive Dominant Effect Resonance Resonance Effect (+R) (Electron Donating) Start->Resonance Positional Effect Ortho Ortho Inductive->Ortho Strongest Meta Meta Inductive->Meta Strong Para Para Inductive->Para Moderate Resonance->Meta Weak Resonance->Para Counteracts Inductive Effect IncreaseAcidity Increases Lewis Acidity (Lowers pKₐ) Ortho->IncreaseAcidity Significant pKₐ Decrease Meta->IncreaseAcidity Significant pKₐ Decrease Para->IncreaseAcidity Slight pKₐ Decrease Titration_Workflow cluster_workflow General Workflow for Titration-Based pKₐ Determination prep 1. Sample Preparation Dissolve boronic acid in appropriate solvent (e.g., water). titrate 2. Titration Add aliquots of standard base (e.g., NaOH). prep->titrate monitor 3. Monitoring titrate->monitor ph Measure pH (Potentiometric) monitor->ph Method A uv Measure UV-Vis Absorbance (Spectrophotometric) monitor->uv Method B plot 4. Data Plotting Plot pH or Absorbance vs. Volume of Titrant. ph->plot uv->plot calc 5. pKₐ Calculation Determine the half-equivalence point or fit data to Henderson- Hasselbalch equation. plot->calc

References

CAS number and IUPAC name for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound of interest in medicinal chemistry and drug development. Its unique structure, featuring a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential as a modulator of biological signaling pathways. While specific experimental data for this compound is limited in public literature, this document compiles relevant information from related compounds to provide a practical resource for laboratory use.

Chemical Identity and Properties

This compound is identified by the following nomenclature and chemical identifiers.

Identifier Value
IUPAC Name This compound
Synonym Boronic acid, B-[3-fluoro-2-(hydroxymethyl)phenyl]-[1]
CAS Number 1246633-55-5[1][2]
Molecular Formula C7H8BFO3[1]
Molecular Weight 169.95 g/mol

Physicochemical Properties:

Property Value Notes
Appearance White to off-white solidTypical for phenylboronic acids.
Solubility Soluble in polar organic solvents (e.g., THF, DMF, Methanol)General solubility for boronic acids.
pKa Estimated 8-9The pKa of phenylboronic acid is approximately 8.8. The fluoro and hydroxymethyl substituents may slightly alter this value.[3]
Hydrogen Bond Acceptor Count 4[2]Contributes to its solubility and interactions with biological targets.

Synthesis and Preparation

General Synthetic Workflow:

A plausible synthetic route starts from a commercially available fluorinated and protected benzyl alcohol. The workflow involves protection of the alcohol, directed ortho-metalation, borylation, and subsequent deprotection and hydrolysis.

G A 1-Fluoro-2-(methoxymethyl)benzene B Lithiation (e.g., n-BuLi, THF, -78 °C) A->B C Lithiated Intermediate B->C D Borylation (e.g., Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Deprotection & Hydrolysis (e.g., Acidic workup) E->F G This compound F->G

General Synthetic Workflow

Experimental Protocol (Generalized):

This protocol is a generalized procedure based on the synthesis of similar substituted phenylboronic acids and should be optimized for the specific substrate.[4][5][6]

Materials:

  • Starting material (e.g., a protected 2-fluoro-benzyl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.

  • Borylation: To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[4]

  • Quenching and Deprotection: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7] The presence of the fluoro and hydroxymethyl groups can influence the electronic properties and reactivity of the boronic acid.

General Suzuki-Miyaura Coupling Workflow:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid.

G A Combine Aryl Halide, Boronic Acid, Base, and Solvent in Reaction Vessel B Degas the Mixture A->B C Add Palladium Catalyst B->C D Heat Reaction Mixture C->D E Monitor Reaction Progress (TLC, GC/MS) D->E F Reaction Completion E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Suzuki-Miyaura Coupling Workflow

Experimental Protocol (General Suzuki-Miyaura Coupling):

This is a general procedure and the choice of catalyst, base, and solvent may need to be optimized for specific substrates.[7][8]

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Solvent Addition: Add the degassed solvent to the vessel under an inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of phenylboronic acids has been shown to exhibit a range of biological activities, including enzyme inhibition and anticancer effects.[9] Boronic acids can form reversible covalent bonds with diols, a property that allows them to interact with various biological molecules, including sugars and glycoproteins on cell surfaces.

Inhibition of Cancer Cell Migration Pathways:

Studies on phenylboronic acid (PBA) have shown that it can inhibit the migration of cancer cells by targeting key signaling networks. One such pathway involves the Rho family of small GTPases (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK.

G PBA This compound (Proposed) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits Cdc42 Cdc42 PBA->Cdc42 Inhibits ROCK ROCK RhoA->ROCK Rac1->ROCK Cdc42->ROCK Migration Cell Migration ROCK->Migration

Proposed Inhibition of Rho GTPase Signaling

This proposed mechanism suggests that by inhibiting RhoA, Rac1, and Cdc42, this compound could potentially modulate the activity of downstream effectors like ROCK, thereby interfering with the cytoskeletal rearrangements necessary for cell migration. This makes it an interesting candidate for further investigation in cancer research.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. While direct biological data is currently lacking, the known activities of related phenylboronic acids suggest that it may possess interesting pharmacological properties, particularly in the context of cancer cell signaling. Further research is warranted to fully elucidate the synthetic utility and biological profile of this compound.

References

The Dichotomy of Reactivity: A Technical Guide to Fluorine and Hydroxymethyl Groups in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological targets. The reactivity and physicochemical properties of boronic acids can be meticulously tuned by the introduction of substituents on their aryl backbone. This guide provides an in-depth technical exploration of the contrasting roles of two key functional groups: the electron-withdrawing fluorine atom and the weakly electron-donating hydroxymethyl group. Understanding the distinct influence of these substituents is paramount for the rational design of novel therapeutics, catalysts, and functional materials.

Fluorine, with its high electronegativity, profoundly alters the electronic landscape of the boronic acid moiety, impacting its Lewis acidity and pKa.[1][2][3] This has significant implications for its performance in crucial reactions like the Suzuki-Miyaura coupling and its binding affinity to biological targets. In contrast, the hydroxymethyl group, while also capable of influencing the boronic acid's properties, exerts a more subtle electronic effect and introduces the potential for hydrogen bonding and intramolecular cyclization. This guide will dissect these differences through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of underlying chemical and biological pathways.

Data Presentation: A Comparative Analysis

The electronic nature of the substituent directly impacts the acidity (pKa) of the boronic acid. A lower pKa value indicates a stronger Lewis acid.[4] The following tables summarize the available quantitative data for fluoro- and hydroxymethyl-substituted phenylboronic acids.

Table 1: pKa Values of Fluoro-Substituted Phenylboronic Acids

Substituent PositionpKa (experimental)Reference
ortho-Fluoro8.32 (predicted)[3]
meta-Fluoro7.50 (predicted)[5]
para-FluoroNot explicitly found

Note: Experimental pKa values for monosubstituted fluorophenylboronic acids are not consistently reported across the literature. The values presented are based on available data and predictions.

Table 2: pKa Values of Hydroxymethyl-Substituted Phenylboronic Acids

Substituent PositionpKa (predicted)Reference
ortho-HydroxymethylNot explicitly found
meta-Hydroxymethyl8.31[6][7]
para-Hydroxymethyl8.53[8]

Table 3: Hammett Constants (σ) for Fluorine and Hydroxymethyl Substituents

Substituentσ_meta_σ_para_Electronic EffectReference
-F+0.34+0.06Electron-withdrawing[9]
-CH₂OH0.000.00Weakly electron-donating[1]

The Hammett constants provide a quantitative measure of the electron-donating or -withdrawing nature of a substituent. The positive values for fluorine indicate its electron-withdrawing character, while the near-zero values for the hydroxymethyl group suggest a very weak electronic effect.[1][9]

Impact on Reactivity

Lewis Acidity

The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid.[1][3] This is due to the inductive effect of the fluorine atom, which pulls electron density away from the boron center, making it more electrophilic.[3] In contrast, the weakly electron-donating hydroxymethyl group is expected to have a much smaller impact on Lewis acidity. While direct comparative studies on the Lewis acidity of fluoro- and hydroxymethyl-substituted boronic acids are scarce, the trend can be inferred from their electronic properties.

Suzuki-Miyaura Coupling Reaction

The electronic properties of the boronic acid play a crucial role in the Suzuki-Miyaura cross-coupling reaction. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle.[2] Conversely, strong electron-withdrawing groups, like fluorine, can decrease the efficiency of the coupling reaction.[1] This is because a more electron-deficient aryl group on the boron atom is less readily transferred to the palladium catalyst.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

a) Synthesis of 2-Fluorophenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of arylboronic acids.

  • Materials: o-Bromofluorobenzene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) solution, triisopropyl borate, hydrochloric acid, dichloromethane, hexane, acetone.

  • Procedure:

    • Dissolve o-bromofluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -70 °C.

    • Slowly add n-BuLi solution (1.2 eq) dropwise, maintaining the temperature at -70 °C. Stir for 1.5 hours.

    • Add triisopropyl borate (2.0 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Quench the reaction by adding aqueous hydrochloric acid.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: hexane/acetone) to yield 2-fluorophenylboronic acid.[3]

b) Synthesis of 4-(Hydroxymethyl)phenylboronic Acid

This protocol describes the reduction of the corresponding formylphenylboronic acid.

  • Materials: (4-Formylphenyl)boronic acid, methanol, sodium borohydride, aqueous acetic acid.

  • Procedure:

    • Dissolve (4-formylphenyl)boronic acid (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.0 eq) in portions, maintaining the temperature at 0 °C. Stir for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude product in water and cool to 0-5 °C.

    • Adjust the pH to 5 by slowly adding 5% aqueous acetic acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 4-(hydroxymethyl)phenylboronic acid.[10]

Determination of pKa by Spectrophotometric Titration

This is a general protocol for determining the pKa of a boronic acid.

  • Materials: Substituted phenylboronic acid, a series of buffered solutions of known pH, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffered solutions covering a pH range that brackets the expected pKa of the boronic acid.

    • Add a constant, known volume of the boronic acid stock solution to a constant volume of each buffered solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • Identify the wavelength of maximum absorbance for both the acidic (trigonal) and basic (tetracoordinate) forms of the boronic acid.

    • Plot the absorbance at the wavelength corresponding to the basic form against the pH of the solution.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed to compare the relative reactivity of different substituted phenylboronic acids in a competitive reaction.

  • Materials: Aryl halide (e.g., 4-bromoanisole), a mixture of two different substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid and 4-hydroxymethylphenylboronic acid) in equimolar amounts, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), internal standard (for GC or HPLC analysis).

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 eq), the equimolar mixture of the two boronic acids (total 1.2 eq), the palladium catalyst (e.g., 2 mol%), the base (2.0 eq), and the internal standard.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress over time by taking aliquots.

    • Analyze the aliquots by GC or HPLC to determine the relative consumption of the two boronic acids and the formation of the corresponding biaryl products.

    • The boronic acid that is consumed faster and leads to a higher yield of its corresponding product is considered more reactive under these conditions.

Mandatory Visualizations

Signaling Pathway: Bortezomib and the NF-κB Pathway

The boronic acid-containing drug Bortezomib is a proteasome inhibitor used in cancer therapy. It exerts its effect by disrupting the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[1] The following diagram illustrates the mechanism of action of Bortezomib.

NFkB_Pathway Mechanism of Bortezomib Action on the NF-κB Pathway cluster_nucleus Bortezomib Bortezomib (Boronic Acid Derivative) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_IkB Ubiquitinated IκBα Ub_IkB->Proteasome Degradation IkB IκBα IkB->Ub_IkB NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Initiates IKK IKK Complex IKK->IkB Phosphorylates Signal Pro-inflammatory Signals (e.g., TNFα) Signal->IKK Activates

Caption: Bortezomib inhibits the proteasome, preventing IκBα degradation and NF-κB activation.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

The following workflow diagram illustrates the experimental setup for comparing the reactivity of two different boronic acids in a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Workflow for Comparative Suzuki-Miyaura Coupling Start Start Reagents Combine Reactants: - Aryl Halide - Boronic Acid A - Boronic Acid B - Catalyst & Base - Internal Standard Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Reaction Sampling Take Aliquots at Timed Intervals Reaction->Sampling Sampling->Reaction Continue Reaction Analysis Analyze Aliquots by GC/HPLC Sampling->Analysis Data Determine Relative Consumption & Product Formation Analysis->Data Conclusion Conclude Relative Reactivity Data->Conclusion

Caption: Workflow for comparing the reactivity of two boronic acids in a Suzuki-Miyaura reaction.

Conclusion

The strategic placement of fluorine atoms and hydroxymethyl groups on the aryl ring of boronic acids provides a powerful tool for modulating their reactivity and physicochemical properties. Fluorine, as a potent electron-withdrawing group, significantly enhances the Lewis acidity of the boronic acid, which can be advantageous for certain biological interactions but may hinder its performance in reactions like the Suzuki-Miyaura coupling. The hydroxymethyl group, being weakly electron-donating, offers a more subtle means of tuning reactivity, with the added dimension of potential hydrogen bonding interactions.

For researchers in drug development, the choice between these substituents can have profound effects on a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. Further experimental investigation, particularly in obtaining precise pKa values for hydroxymethyl-substituted boronic acids and conducting direct comparative reactivity studies, will be invaluable in further refining our ability to rationally design boronic acid-based molecules for a wide array of applications.

References

A Technical Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 919889-13-1) and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. Their utility lies in the versatile reactivity of the boronic acid moiety, often employed in Suzuki-Miyaura cross-coupling reactions, combined with the directing and modulating effects of the fluoro and hydroxymethyl substituents. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound and its structural isomers are available from various chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative commercial sources for these compounds.

Compound NameCAS NumberRepresentative Supplier(s)PurityNotes
This compound919889-13-1Alfa Chemistry, LookChem≥95%Available for research and development purposes.
(2-Fluoro-3-(hydroxymethyl)phenyl)boronic acidNot readily available--Isomeric variant.
(4-Fluoro-3-(hydroxymethyl)phenyl)boronic acid481681-02-1TCI Chemicals>98% (TLC)Often supplied with varying amounts of the corresponding anhydride.
(3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid1146614-40-5BLD Pharm, Ambeed≥97%-
(5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid871126-27-1--Isomeric variant.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of arylboronic acids, which can be adapted for this compound.

Synthesis via Halogen-Metal Exchange and Borylation

A common and effective method for the synthesis of arylboronic acids is through a halogen-metal exchange reaction of an appropriate aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.[1]

Materials:

  • 2-Bromo-6-fluorobenzyl alcohol (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or other organolithium reagent

  • Triisopropyl borate or Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 2-bromo-6-fluorobenzyl alcohol dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (typically a 1.1 to 1.5 molar equivalent) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange.

  • Borylation: Triisopropyl borate (1.2 to 1.5 molar equivalents) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.[1]

  • Hydrolysis: The reaction is quenched by the slow, dropwise addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and homocoupled species. Recrystallization is a widely used and effective method.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system is one in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing arylboronic acids include ethyl acetate/hexanes, toluene, or water.

  • Dissolution: The crude boronic acid is dissolved in a minimal amount of the hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis

The purity of the synthesized this compound should be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the relative area of the main peak corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of the protons, confirming the structure of the aromatic ring and the hydroxymethyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom and can be useful for assessing isomeric purity.

  • ¹¹B NMR: The chemical shift can confirm the presence of the boronic acid functionality.[2]

Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from the initial synthesis to the final quality control and application of this compound.

G start Starting Material (2-Bromo-6-fluorobenzyl alcohol) synthesis Synthesis (Halogen-Metal Exchange & Borylation) start->synthesis workup Aqueous Work-up & Extraction synthesis->workup crude Crude Product workup->crude purification Purification (Recrystallization) crude->purification pure Purified Product purification->pure qc Quality Control purification->qc In-process Control pure->qc hplc HPLC Analysis (Purity) qc->hplc nmr NMR Analysis (Structure) qc->nmr ms Mass Spectrometry (Molecular Weight) qc->ms final Final Product for Use (e.g., Suzuki Coupling) qc->final Meets Specifications

Caption: Workflow for the synthesis and quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of the fluoro, hydroxymethyl, and boronic acid functionalities allows for a variety of subsequent chemical transformations, making it a valuable synthon for the construction of novel molecular architectures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

This compound is a particularly useful reagent due to its unique substitution pattern. The ortho-hydroxymethyl group can participate in intramolecular interactions or be used for further functionalization. The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a key consideration in drug design.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Where Ar-X represents an aryl halide (X = I, Br, Cl) or triflate.

Key Reaction Parameters and Optimization

Several factors can influence the outcome of the Suzuki-Miyaura coupling reaction. Optimization of these parameters is often necessary to achieve high yields and purity.

ParameterOptionsGeneral Recommendations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald precatalystsPd(PPh₃)₄ is a common starting point. For less reactive aryl chlorides, more advanced catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos) may be required.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsFAn aqueous solution of a carbonate base (e.g., 2M Na₂CO₃) is often effective. For sensitive substrates, milder bases like K₃PO₄ or CsF can be used.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesA biphasic solvent system such as toluene/water or dioxane/water is commonly employed to dissolve both the organic and inorganic reagents.
Temperature Room Temperature to RefluxThe reaction temperature is dependent on the reactivity of the coupling partners. Typically, temperatures between 80-100 °C are used.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • 2 M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add toluene (10 mL) and ethanol (2 mL) to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen.

  • Base Addition: While maintaining the inert atmosphere, add the 2 M sodium carbonate solution (1 mL, 2.0 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a general reference. Specific optimization for this compound may be required.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901285-95
1-Bromo-4-nitrobenzenePdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O100880-90
4-ChlorotolueneXPhos Pd G3 (2)K₃PO₄t-BuOH/H₂O1001875-85
2-BromopyridinePd(PPh₃)₄ (3)Cs₂CO₃Toluene/H₂O951670-85

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants and Catalyst Solvent Add Solvents Setup->Solvent Degas Degas with Inert Gas Solvent->Degas Base Add Base Degas->Base Heat Heat and Stir Base->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in medicinal chemistry. This versatile building block is of significant interest in the synthesis of biologically active compounds, particularly benzoxaboroles, which have emerged as a promising class of therapeutic agents.

Introduction to this compound

This compound is a bifunctional molecule containing a boronic acid moiety and a hydroxymethyl group ortho to each other, with a fluorine substituent on the phenyl ring. This unique arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzoxaboroles. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug design.

The primary application of this reagent lies in its ability to undergo intramolecular cyclization to form a 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole scaffold. This core structure is present in a number of medicinally important compounds.

Key Application: Synthesis of Benzoxaborole Derivatives

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of various enzymes by forming a stable covalent bond with active site serine residues or by interacting with catalytic metals. A key application of this compound is in the synthesis of fluoro-substituted benzoxaboroles.

Antifungal and Antimalarial Agents

Fluoro-substituted benzoxaboroles have demonstrated potent antifungal and antimalarial activities. For instance, tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is an FDA-approved antifungal agent for the treatment of onychomycosis. While the exact starting material for tavaborole is 5-fluoro-2-formylphenylboronic acid, the synthesis involves an in-situ reduction to the corresponding hydroxymethyl derivative, which is analogous to this compound, followed by cyclization.

Furthermore, studies have shown that fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles exhibit excellent potency against Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Quantitative Data: Antimalarial Activity of Fluoro-Substituted Benzoxaboroles

The following table summarizes the in vitro antimalarial activity of exemplary fluoro-substituted benzoxaborole derivatives against the D6 strain of Plasmodium falciparum.

CompoundSubstitution PatternIC50 (µM)[1][2]
1 4-Fluoro-7-(2-carboxyethyl)0.209
2 5-Fluoro-7-(2-carboxyethyl)0.061
3 6-Fluoro-7-(2-carboxyethyl)0.026

This data highlights the potent antimalarial activity of fluoro-substituted benzoxaboroles, underscoring the importance of precursors like this compound in their synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

This protocol is adapted from the synthesis of similar benzoxaborole structures and illustrates the direct cyclization of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent, add a dehydrating agent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

G start This compound reagents Heat Anhydrous Solvent Dehydrating Agent start->reagents product 5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole reagents->product

Caption: Synthetic scheme for the formation of a benzoxaborole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This compound can also be utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex biaryl structures prior to or after benzoxaborole formation.

Materials:

  • This compound or its corresponding benzoxaborole

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Degas the solvent system and add it to the reaction vessel.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G boronic_acid This compound reagents Pd Catalyst Base Solvent boronic_acid->reagents aryl_halide Aryl Halide (Ar-X) aryl_halide->reagents product Coupled Product reagents->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Mechanism of Action

G cluster_fungus Fungal Cell benzoxaborole Fluoro-Benzoxaborole leuRS Leucyl-tRNA Synthetase (LeuRS) benzoxaborole->leuRS Inhibits tRNA tRNA-Leu leuRS->tRNA Charges protein_synthesis Protein Synthesis tRNA->protein_synthesis Participates in cell_death Fungal Cell Death

References

Application Notes and Protocols for the Use of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic profile of drug candidates, while the hydroxymethyl group provides a handle for further functionalization or can participate in intramolecular interactions, influencing the conformation of the final product. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized biaryls.

Key Advantages in Biaryl Synthesis

The unique substitution pattern of this compound offers several advantages in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science:

  • Orthogonal Reactivity: The boronic acid moiety allows for selective carbon-carbon bond formation via palladium-catalyzed cross-coupling, while the hydroxymethyl group can be utilized in subsequent synthetic transformations.

  • Modulation of Physicochemical Properties: The fluorine substituent can significantly impact the electronic properties, lipophilicity, and metabolic stability of the resulting biaryl compounds.[1][2]

  • Conformational Constraint: The ortho hydroxymethyl group can engage in hydrogen bonding with adjacent functionalities, potentially leading to the synthesis of atropisomeric biaryls or influencing the binding affinity of the molecule to its biological target.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table provides expected yields and reaction conditions based on protocols for structurally similar substituted phenylboronic acids. These values should serve as a guideline for reaction optimization.

EntryAryl Halide PartnerProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
14-Bromoacetophenone2'-(Hydroxymethyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-onePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzene2'-(Hydroxymethyl)-3'-fluoro-4-nitro-1,1'-biphenylPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901680-90
32-Bromopyridine2-(3'-Fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)pyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O801875-85
4Methyl 4-iodobenzoateMethyl 2'-(hydroxymethyl)-3'-fluoro-[1,1'-biphenyl]-4-carboxylatePdCl₂(dppf) (2)-Na₂CO₃DMF/H₂O1101088-96
51-Chloro-3,5-difluorobenzene3,5,3'-Trifluoro-2'-(hydroxymethyl)-1,1'-biphenylPEPPSI™-IPr (2)-K₃PO₄t-AmylOH1002470-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and degassed water to the flask via syringe. The typical solvent to water ratio is between 4:1 and 10:1.

  • Stir the reaction mixture at the specified temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Characterization:

Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Ar_BOH2 (HO)₂B-Ar' Ar_BOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base assembly Assemble Reaction in Inert Atmosphere reagents->assembly solvent Prepare Degassed Solvents and Water solvent->assembly heating Heat and Stir Reaction Mixture assembly->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS) purification->characterization

References

Optimizing Cross-Coupling Reactions of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing cross-coupling reactions involving (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. The focus is on two of the most prevalent and synthetically useful reactions for this class of compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluoro, hydroxymethyl, and boronic acid functionalities offers multiple points for molecular diversification, while also presenting unique challenges and opportunities for reaction optimization. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, and the hydroxymethyl group may require consideration in the choice of reaction conditions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Key Considerations for Optimal Conditions

Successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The interplay of these components is crucial for achieving high yields and minimizing side reactions.

Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Base: The base plays a multiple role, including the activation of the boronic acid to a more nucleophilic boronate species and facilitating the regeneration of the Pd(0) catalyst. The strength and nature of the base must be compatible with the functional groups on both coupling partners. Inorganic bases are most commonly employed.

Solvent: A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the inorganic base. The choice of solvent can significantly impact reaction rate and yield.

Representative Data for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of analogous substituted phenylboronic acids with aryl bromides. This data provides a strong starting point for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10012>90
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (5:1)901685-95
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF1101080-90
4Methyl 4-bromobenzoatePdCl₂(dppf) (3)-Na₂CO₃ (2.0)Acetonitrile/H₂O (3:1)8018>90
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Add the degassed solvent system to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. This reaction is often conducted under milder conditions and is more tolerant of air and moisture compared to palladium-catalyzed couplings.

Key Considerations for Optimal Conditions

The efficiency of the Chan-Lam coupling is influenced by the copper source, ligands (if used), base, and solvent.

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. Other copper sources such as CuCl₂ and CuSO₄ can also be effective.

Base: A base is often required to facilitate the reaction. Organic bases like pyridine or triethylamine, or inorganic bases such as potassium carbonate, are frequently used. In some cases, the reaction can proceed without a base.

Solvent: Dichloromethane (DCM), methanol (MeOH), and acetonitrile (MeCN) are common solvents for Chan-Lam couplings.

Representative Data for Chan-Lam Coupling

The following table presents typical conditions for the Chan-Lam coupling of various arylboronic acids with amines and phenols, which can serve as a guide for reactions with this compound.

EntryNucleophileCopper Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT2480-90
2BenzylamineCu(OAc)₂ (1.0)Et₃N (2.0)MeCN501875-85
3PhenolCu(OAc)₂ (1.0)NoneMeOHRT4870-80
4ImidazoleCuCl₂ (0.2)K₂CO₃ (2.0)DMF8012>90
Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (1.0 equiv)

  • Base (e.g., Pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a reaction flask, add the amine, this compound, and copper(II) acetate.

  • If using, add activated molecular sieves.

  • Add the solvent and then the base to the mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired N-arylated product.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification Boronic_Acid This compound Reaction_Vessel Reaction Mixture (Heated under Inert Atmosphere) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quench Cool & Quench Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Biaryl Product Purification->Product

General workflow for Suzuki-Miyaura coupling.

Chan_Lam_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification Boronic_Acid This compound Reaction_Vessel Reaction Mixture (Stirred at RT, open to air) Boronic_Acid->Reaction_Vessel Nucleophile Amine or Phenol Nucleophile->Reaction_Vessel Cu_Catalyst Copper Catalyst Cu_Catalyst->Reaction_Vessel Base Base (optional) Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration (Celite) Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Purified N- or O-Aryl Product Purification->Product

General workflow for Chan-Lam coupling.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of reaction type and the desired bond formation when using this compound as a starting material.

Reaction_Choice cluster_goal Desired Bond Formation cluster_reaction_type Recommended Reaction Start This compound C_C_Bond C-C Bond (Biaryl Synthesis) Start->C_C_Bond C_N_Bond C-N Bond (N-Arylation) Start->C_N_Bond C_O_Bond C-O Bond (O-Arylation) Start->C_O_Bond Suzuki Suzuki-Miyaura Coupling C_C_Bond->Suzuki Chan_Lam Chan-Lam Coupling C_N_Bond->Chan_Lam C_O_Bond->Chan_Lam

Reaction selection based on desired bond formation.

Application Notes and Protocols for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 1246633-55-5) is a versatile and valuable building block in modern medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and a hydroxymethyl group, offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. The strategic placement of these functional groups allows for precise molecular architecture and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Boronic acids are crucial intermediates in pharmaceutical synthesis, particularly for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[4][5] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This document provides detailed application notes and protocols for the effective utilization of this compound in drug discovery workflows, with a focus on its application in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1246633-55-5[2]
Molecular Formula C₇H₈BFO₃[6]
Molecular Weight 169.95 g/mol [6]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Store at 2-8°C under an inert atmosphere

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for a variety of drug discovery applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality is primarily utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many approved drugs.[4][5]

  • Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and presence of key interaction-mediating groups make it an excellent fragment for screening against biological targets.

  • Introduction of a Fluorine Substituent: The fluorine atom can be strategically incorporated to modulate the pKa of nearby functional groups, improve metabolic stability by blocking potential sites of metabolism, and enhance binding affinity through favorable electrostatic interactions.

  • Hydroxymethyl Group as a Handle for Derivatization: The hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the attachment of solubilizing groups or pharmacophores.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Representative Reaction Scheme:

G A This compound C Pd Catalyst, Base B Aryl Halide D_img D_img C->D_img D Biaryl Product A_img A_img A_img->C B_img B_img B_img->C

A representative Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Yields

The following table provides representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

Aryl HalideCatalystBaseSolventYield (%)
4-BromopyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85
2-ChloroquinolinePd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O78
1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92

Application in Kinase Inhibitor Synthesis: A Workflow

The synthesis of kinase inhibitors often involves the creation of a core scaffold that can be further functionalized. This compound is an excellent starting point for such endeavors. The following workflow illustrates its application in a hypothetical kinase inhibitor discovery program.

G cluster_0 Synthesis cluster_1 Derivatization & SAR cluster_2 Biological Evaluation A Start with This compound B Suzuki-Miyaura Coupling with Heterocyclic Halide A->B C Core Scaffold Formation B->C D Modification of Hydroxymethyl Group C->D E Library Synthesis D->E F Structure-Activity Relationship Studies E->F G In vitro Kinase Assays F->G H Cell-Based Assays G->H I Lead Optimization H->I

Workflow for kinase inhibitor discovery.

Signaling Pathway Context: Targeting the PI3K/Akt/mTOR Pathway

Many kinase inhibitors are designed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for drug development. Molecules synthesized using this compound could be designed to inhibit kinases within this pathway, such as PI3K, Akt, or mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Targeting the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of reactive functional groups allows for the efficient synthesis of complex molecular architectures with desirable pharmaceutical properties. The protocols and workflows presented here provide a framework for its effective application in the development of novel therapeutics, particularly in the area of kinase inhibitors. Researchers and scientists are encouraged to explore the potential of this building block in their respective drug discovery programs.

References

Application Notes and Protocols for Reaction Monitoring of Suzuki Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Accurate monitoring of these reactions is critical for optimization, mechanistic understanding, and ensuring process safety and reproducibility in both academic research and industrial drug development. This document provides detailed application notes and protocols for various analytical techniques used to monitor Suzuki coupling reactions involving substituted boronic acids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC and UPLC-MS are powerful and widely used techniques for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[1] They are exceptionally well-suited for monitoring the consumption of starting materials and the formation of products and byproducts over time.[1]

Data Presentation:

Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction Monitored by HPLC. [1]

Reaction Time (min)Aryl Halide Conversion (%) [HPLC]Product Formation (%) [HPLC]
000
152524
305554
608584
1209897
180>99>99
Experimental Protocol: HPLC Monitoring
  • Reaction Sampling and Quenching:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[1]

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol to stop the catalytic cycle.[1] This solution can also contain an internal standard for more precise quantification.

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

    • Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the starting material and product.

    • Calculate the percentage conversion of the starting material and the formation of the product at each time point.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for monitoring chemical reactions due to its quantitative nature and its ability to provide detailed structural information.[2][3] It can be used for both offline analysis of quenched aliquots and, in some cases, for in-situ monitoring.[2]

Data Presentation:

Table 2: Monitoring a Nickel-Catalyzed Suzuki Cross-Coupling by ¹⁹F NMR Spectroscopy. [2]

Time Point¹⁹F NMR Signal of 1-bromo-4-(trifluoromethyl)benzene (Reactant)¹⁹F NMR Signal of 4-(trifluoromethyl)biphenyl (Product)Reactant:Product Ratio
t = 0-63.0 ppm-62.7 ppm100:0
t = 1 hrDecreasing intensityIncreasing intensity50:50
t = 3 hrFurther decrease in intensityFurther increase in intensity10:90
t = 5 hrSignal diminishedSignal maximized<1:99

Adapted from an experiment monitoring the reaction of 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid.[2]

Experimental Protocol: NMR Monitoring
  • Sample Preparation (Offline):

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at specific time intervals.

    • Quench the reaction as described for HPLC analysis.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).[3]

    • Transfer the solution to a 5 mm NMR tube.[3]

  • NMR Analysis:

    • Acquire ¹H, ¹³C, or other relevant nuclei (e.g., ¹⁹F, ³¹P) spectra.[2][3]

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).[3]

    • Integrate the peaks corresponding to the starting material and product to determine their relative ratios.[3]

  • In-Situ Monitoring (where applicable):

    • For some benchtop NMR spectrometers, the reaction mixture can be directly analyzed without the need for deuterated solvents by locking onto a proton signal.[2]

    • This allows for real-time monitoring of the reaction progress.

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time, non-invasive monitoring of chemical reactions.[4][5][6] It is particularly advantageous for heterogeneous and solid-state reactions.[7] This technique can provide insights into reaction kinetics and mechanisms by tracking the vibrational modes of reactants, intermediates, and products.[8][9]

Data Presentation:

Table 3: Real-Time Monitoring of a Microwave-Promoted Suzuki Coupling using In-Situ Raman Spectroscopy. [4][5]

ReactionKey Raman Peak Monitored (Product)Time to Completion (seconds)Final Product Yield (%)
4-Bromoacetophenone + Phenylboronic acid~1600 cm⁻¹ (biaryl)~13587
4-Bromoanisole + Phenylboronic acid~1600 cm⁻¹ (biaryl)<13555
2-Iodotoluene + Phenylboronic acid~1600 cm⁻¹ (biaryl)<13535
4-Bromobenzonitrile + Phenylboronic acid~1600 cm⁻¹ (biaryl)<13597

Note: While Raman can determine reaction completion, quantification of yield often requires offline analysis.[4][5]

Experimental Protocol: In-Situ Raman Monitoring
  • Instrumentation Setup:

    • Couple a Raman spectrometer with a fiber-optic probe.

    • Insert the probe directly into the reaction vessel. For microwave-assisted reactions, specialized apparatus is required.[4]

  • Data Acquisition:

    • Acquire a reference spectrum of the reaction mixture before initiation.

    • Continuously acquire Raman spectra at regular intervals (e.g., every 7 seconds) throughout the reaction.[5]

  • Data Analysis:

    • Identify a characteristic Raman band for the product that does not overlap with the bands of the reactants or solvent. The biaryl product often shows a characteristic peak around 1600 cm⁻¹.[4]

    • Plot the intensity of this characteristic peak over time to monitor the reaction progress and determine the point of completion.

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)

TLC-MS is a rapid and straightforward technique for monitoring reaction progress, providing both separation information from TLC and mass confirmation from MS.[10]

Experimental Protocol: TLC-MS Monitoring
  • Reaction Sampling:

    • At various time points, spot a small aliquot (e.g., 2 µL) of the reaction mixture onto a TLC plate.[10]

  • TLC Development:

    • Develop the TLC plate in an appropriate solvent system to separate the reactants and products.[10]

    • Visualize the spots under UV light.[10]

  • MS Analysis:

    • Use a TLC-MS interface to directly elute the spots from the TLC plate into the mass spectrometer.[10]

    • Acquire the mass spectra for the reactant and product spots to confirm their identities.[10]

    • Monitor the relative intensity of the reactant and product ions over time to follow the reaction progress.[10]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactant1 R¹-X (Aryl Halide) reactant1->oxidative_addition reactant2 R²-B(OR)₂ (Boronic Acid/Ester) reactant2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

HPLC_Monitoring_Workflow cluster_reaction Suzuki Coupling Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_output Results reaction_vessel Reaction Mixture aliquot Withdraw Aliquot reaction_vessel->aliquot At time intervals quench Quench Reaction (e.g., in ACN) aliquot->quench filter Filter (0.22 µm) quench->filter hplc HPLC-UV/MS Analysis filter->hplc data Data Processing: Peak Integration, Quantification hplc->data kinetics Kinetic Profile: Conversion vs. Time data->kinetics

Caption: Experimental workflow for monitoring a Suzuki coupling reaction using HPLC.

InSitu_Raman_Workflow cluster_setup Experimental Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis cluster_result Output reaction_vessel Reaction Vessel with In-Situ Raman Probe spectrometer Raman Spectrometer reaction_vessel->spectrometer Fiber Optic Cable acquire_spectra Continuously Acquire Raman Spectra spectrometer->acquire_spectra track_peak Identify & Track Characteristic Product Peak acquire_spectra->track_peak plot_intensity Plot Peak Intensity vs. Time track_peak->plot_intensity reaction_profile Real-Time Reaction Profile & Endpoint Determination plot_intensity->reaction_profile

Caption: Workflow for real-time monitoring of Suzuki coupling using in-situ Raman spectroscopy.

References

Derivatization of the Hydroxymethyl Group on Phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group on phenylboronic acid. Phenylboronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and chemical sensors. The ability to selectively modify the hydroxymethyl substituent expands the molecular diversity and functional applications of these important compounds.

Introduction

(Hydroxymethyl)phenylboronic acid is a bifunctional molecule featuring a reactive boronic acid moiety and a versatile hydroxymethyl group. The boronic acid group is well-known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to reversibly bind with diols, a property extensively utilized in the design of sensors for saccharides and in drug delivery systems.[1][2][3] The hydroxymethyl group offers a prime site for derivatization, allowing for the introduction of various functional groups through etherification and esterification reactions. These modifications can be used to tune the molecule's physical, chemical, and biological properties, such as solubility, stability, and bioactivity.

This document outlines protocols for the protection of the boronic acid group, followed by the derivatization of the hydroxymethyl group into ether and ester functionalities.

Protection of the Phenylboronic Acid Moiety

To prevent unwanted side reactions during the derivatization of the hydroxymethyl group, it is often necessary to first protect the boronic acid moiety. A common and effective method is the formation of a pinacol ester.

Synthesis of 4-(Hydroxymethyl)phenylboronic acid pinacol ester

This protocol describes the protection of 4-(hydroxymethyl)phenylboronic acid as its pinacol ester.

Experimental Protocol:

  • Materials:

    • 4-(Hydroxymethyl)phenylboronic acid

    • Pinacol

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Magnesium sulfate (MgSO₄) or other suitable drying agent

  • Procedure:

    • To a solution of 4-(hydroxymethyl)phenylboronic acid (1.0 eq) in anhydrous DCM or THF, add pinacol (1.1 eq).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, if necessary, add a drying agent like anhydrous MgSO₄ to remove the water formed during the reaction.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 4-(hydroxymethyl)phenylboronic acid pinacol ester can be purified by column chromatography on silica gel.

Quantitative Data:

Phenylboronic Acid DerivativeYield (%)
4-Methylphenylboronic acid93
4-Methoxyphenylboronic acid93
4-Chlorophenylboronic acid84
4-Cyanophenylboronic acid73
4-Nitrophenylboronic acid78

Table 1: Representative yields for the pinacol protection of various substituted phenylboronic acids.

Derivatization of the Hydroxymethyl Group

Once the boronic acid is protected, the hydroxymethyl group can be derivatized to form ethers or esters.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.

Experimental Protocol:

  • Materials:

    • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

    • Strong base (e.g., Sodium hydride (NaH))

    • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Alkyl halide (e.g., Methyl iodide, Ethyl bromide)

  • Procedure:

    • Dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq) in anhydrous THF or DMF.

    • Carefully add NaH (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

    • Add the alkyl halide (1.2 eq) and continue stirring at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow for Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis Workflow.

Esterification Reactions

The hydroxymethyl group can be converted to an ester using several methods, including Fischer esterification and the Mitsunobu reaction.

This method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. To drive the equilibrium towards the product, the alcohol can be used in excess or water can be removed as it is formed. A more common and efficient laboratory method for smaller scale reactions is the use of an acid anhydride or acyl chloride with a base catalyst.

Experimental Protocol (using Acetic Anhydride):

  • Materials:

    • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

    • Acetic anhydride

    • Pyridine or another suitable base

    • Anhydrous DCM

  • Procedure:

    • Dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(acetoxymethyl)phenylboronic acid pinacol ester.

The Mitsunobu reaction is a mild and versatile method for converting alcohols to esters with inversion of configuration (though not relevant for this achiral substrate) using a carboxylic acid, a phosphine, and an azodicarboxylate.[4][5]

Experimental Protocol:

  • Materials:

    • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

    • Carboxylic acid (e.g., Benzoic acid)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[6]

    • Anhydrous THF

  • Procedure:

    • Dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq), the desired carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.[7]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[4]

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Workflow for Mitsunobu Reaction:

Caption: Mitsunobu Reaction Experimental Workflow.

Quantitative Data Comparison (Illustrative):

While a direct comparative study on 4-(hydroxymethyl)phenylboronic acid is not available, the following table provides an illustrative comparison of expected yields for these derivatization methods based on similar substrates.

Derivatization MethodReagentsTypical Yield (%)
Williamson Ether SynthesisNaH, Alkyl Halide70-90
Esterification (Acyl Chloride)Acyl Chloride, Pyridine85-95
Mitsunobu ReactionRCOOH, PPh₃, DIAD/DEAD75-95

Table 2: Illustrative yield comparison for derivatization of the hydroxymethyl group.

Applications in Research and Drug Development

Derivatization of the hydroxymethyl group on phenylboronic acid opens up a wide range of applications.

Drug Delivery Systems

Phenylboronic acid-functionalized polymers are extensively studied for drug delivery applications, particularly for glucose-responsive insulin delivery.[3] The derivatized hydroxymethyl group can be used to attach the phenylboronic acid moiety to a polymer backbone or to modulate the overall properties of a drug carrier. For instance, converting the hydroxymethyl group to a more lipophilic ether or ester can influence the encapsulation and release of hydrophobic drugs.[4] Phenylboronic acid-based nanoparticles have been developed for the delivery of polyphenolic drugs like emodin, where the drug release is triggered by the acidic environment of tumor cells.[4]

Signaling Pathway for pH-Responsive Drug Release:

Drug_Release cluster_0 Drug Carrier cluster_1 Tumor Microenvironment cluster_2 Drug Release Carrier PBA-Drug Conjugate (Ester Linkage) Acidic_pH Acidic pH (H+) Released_Drug Released Drug Acidic_pH->Released_Drug Hydrolysis of Ester Carrier_H Protonated Carrier Acidic_pH->Carrier_H Protonation Sensor_Mechanism Sensor PBA-Fluorophore (Low Fluorescence) Complex PBA-Saccharide Complex (High Fluorescence) Sensor->Complex + Saccharide Saccharide Saccharide (Diol) Signal Fluorescence Signal Complex->Signal Emits Light

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Protodeboronation in Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation of fluorinated phenylboronic acids during chemical syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to help you minimize this undesired side reaction and improve the efficiency of your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving fluorinated phenylboronic acids.

Problem Potential Cause Suggested Solution
Low yield of desired product and isolation of the corresponding fluoroarene byproduct. High rate of protodeboronation.1. Optimize Reaction Conditions: Lower the reaction temperature. High temperatures accelerate protodeboronation.[1][2] 2. Modify the Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[2][3][4] 3. Use a Milder Base: Strong bases promote protodeboronation. Switch to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[1][2][4]
Significant protodeboronation even when using a boronic ester (e.g., pinacol ester). The specific substrate is highly susceptible to protodeboronation, or the reaction conditions are too harsh.1. Switch to a More Stable Derivative: If a pinacol ester is failing, consider using an N-methyliminodiacetic acid (MIDA) boronate, which offers greater stability and allows for slow release of the boronic acid.[3][5] 2. Further Optimize Conditions: Re-evaluate the base and temperature as described above. Ensure anhydrous conditions, as water can be a proton source.[1][2]
Inconsistent reaction yields and varying levels of protodeboronation. Poorly controlled reaction setup or reagent quality.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, a key component in protodeboronation.[2] 2. Degas Solvents: Remove dissolved oxygen from solvents, as oxidative processes can sometimes compete with or contribute to decomposition pathways. 3. Use High-Purity Reagents: Ensure the quality of your boronic acid, as impurities can affect the reaction outcome.
Protodeboronation observed in copper-mediated fluorination reactions. High temperature and the presence of strong donor ligands.1. Use a Ligandless Procedure: Strong donor ligands like acetonitrile and pyridine can accelerate copper-mediated protodeboronation.[6][7] A ligandless protocol in a solvent like t-BuOH can minimize this side reaction.[6][7] 2. Lower Reaction Temperature: Perform the reaction at a milder temperature (e.g., 60 °C) to disfavor the protodeboronation pathway.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with fluorinated phenylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a deboronated byproduct.[3] This reaction consumes the boronic acid, leading to lower yields of the desired product and complicating purification. Fluorinated phenylboronic acids can be particularly susceptible to this reaction, especially those with fluorine atoms in the ortho positions.[8]

Q2: What is the underlying mechanism of protodeboronation?

A2: Protodeboronation can be catalyzed by both acid and base.[3] The base-catalyzed pathway is often more relevant in cross-coupling reactions. It typically involves a pre-equilibrium where the boronic acid reacts with a base (like hydroxide) to form a more reactive boronate anion. This is followed by a rate-limiting reaction with a proton source (often water) to yield the protodeboronated arene.[3] For some electron-deficient arylboronic acids, a dissociative mechanism involving a transient aryl anion may also occur.[9]

Q3: How does the position of the fluorine substituent affect the stability of the phenylboronic acid?

A3: The position and number of fluorine substituents significantly influence the rate of protodeboronation. Phenylboronic acids with two fluorine atoms in the ortho positions are generally less stable.[8] Electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can impact the equilibrium and kinetics of the protodeboronation reaction.[10]

Q4: When should I consider using a boronic acid derivative instead of the free boronic acid?

A4: You should consider using a derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate when you observe significant protodeboronation with the free boronic acid, especially with substrates known to be unstable (e.g., some heteroaromatic or highly fluorinated systems).[2][3] These derivatives offer increased stability and, in the case of MIDA boronates and organotrifluoroborates, can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[3][11]

Q5: Can the choice of solvent influence the rate of protodeboronation?

A5: Yes, the solvent system can play a role. The presence of a protic source like water is often necessary for the protonolysis step.[1] While some Suzuki-Miyaura couplings benefit from aqueous co-solvents, using anhydrous conditions can help suppress protodeboronation.[2] In some specific cases, like copper-mediated fluorination, using a weaker donor solvent such as t-BuOH instead of strong donors like acetonitrile can minimize protodeboronation.[6][7]

Quantitative Data on Stability

The stability of fluorinated phenylboronic acids is highly dependent on the specific substrate and reaction conditions. The following table provides a summary of the relative stability and observed half-lives for selected compounds under basic conditions.

CompoundConditionsHalf-life (t₀.₅)Relative Stability
2,6-Difluorophenylboronic acid50% aq. dioxane, 70 °C, pH > pKa~5 secondsLow
Pentafluorophenylboronic acid50% aq. dioxane, 70 °C, pH > pKa~2.6 millisecondsVery Low
3,5-Difluorophenylboronic acid50% aq. dioxane, 70 °C, pH 13Significantly longer than 2,6-isomerModerate
4-Fluorophenylboronic acid--High
2,3,4,6-Tetrafluorophenylboronic acid--Low

Data compiled from studies by Lloyd-Jones and Perrin, which indicate that ortho-substitution dramatically decreases stability.[9][12] The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, with more fluorine substituents generally leading to higher acidity but not always correlating directly with the rate of protodeboronation.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol is a starting point for mitigating protodeboronation by using a more stable boronic ester.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 60–80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using an Air-Stable MIDA Boronate

This protocol is recommended for highly unstable fluorinated phenylboronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluorinated phenyl MIDA boronate (1.2–1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent system (e.g., a 5:1 mixture of dioxane/H₂O) via syringe.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 60 °C) and monitor the reaction. The slow hydrolysis of the MIDA boronate will release the boronic acid in situ.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Ligandless Copper-Mediated Fluorination to Minimize Protodeboronation

This protocol is designed for the fluorination of fluorinated arylboronic acids where protodeboronation is a competing side reaction.

  • Reagent Preparation: In a reaction vessel, combine the fluorinated arylboronic acid (1.0 equiv.), a fluoride source (e.g., KBF₄, 1.0 equiv.), and a crown ether (e.g., 18-crown-6, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add tert-butanol (t-BuOH) as the solvent, followed by the copper salt (e.g., Cu(ONf)₂, 1.0 equiv.).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) for approximately 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. Dry, concentrate, and purify the product via column chromatography.

Visual Guides

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArBOH2_base Ar-B(OH)₂ ArBOH3_neg [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2_base->ArBOH3_neg + OH⁻ ArBOH3_neg->ArBOH2_base - OH⁻ ArH_base Ar-H (Protodeboronation) ArBOH3_neg->ArH_base + H₂O ArBOH2_acid Ar-B(OH)₂ ArH_acid Ar-H (Protodeboronation) ArBOH2_acid->ArH_acid + H⁺

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

Troubleshooting_Workflow start High Protodeboronation Observed q1 Are you using a free boronic acid? start->q1 a1_yes Switch to Pinacol or MIDA Boronate q1->a1_yes Yes q2 Is the reaction temperature > 80°C? q1->q2 No a1_yes->q2 a2_yes Lower Temperature (e.g., 60°C) q2->a2_yes Yes q3 Are you using a strong base (e.g., NaOH, KOH)? q2->q3 No a2_yes->q3 a3_yes Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) q3->a3_yes Yes end Problem Minimized q3->end No a3_yes->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Suzuki Reactions with (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Low yields with this substrate can often be attributed to a combination of steric hindrance and potential intramolecular interactions from the ortho-hydroxymethyl group. This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or gives low yields with this specific boronic acid, a systematic check of the following is recommended:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions like homocoupling of the boronic acid.[1] Proper degassing of solvents and reagents is crucial.

  • Reagent Quality:

    • Boronic Acid: this compound can be susceptible to degradation, particularly protodeboronation, especially in the presence of moisture and base. Use a fresh, high-purity batch if possible.

    • Palladium Catalyst: The activity of the palladium catalyst is paramount. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ. Consider using a fresh bottle of catalyst or an air- and moisture-stable precatalyst.

    • Aryl Halide: Verify the purity of your coupling partner.

  • Reaction Conditions: Re-evaluate your choice of catalyst, ligand, base, and solvent, as these are critical for sterically hindered and electronically complex substrates.

Q2: I suspect protodeboronation is a major side reaction. How can I identify and mitigate this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with ortho-substituted boronic acids.

  • Identification: This side reaction can be identified by detecting the formation of 2-fluoro-6-(hydroxymethyl)benzene as a byproduct in your reaction mixture, typically via GC-MS or LC-MS analysis.

  • Mitigation Strategies:

    • Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.[1]

    • Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous.

    • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

Q3: The ortho-hydroxymethyl group seems to be interfering with the reaction. What can I do about this?

A3: The ortho-hydroxymethyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. It can also interact with the base.

  • Protecting the Hydroxyl Group: One strategy is to protect the hydroxyl group as a stable ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS). This prevents any unwanted coordination with the catalyst. The protecting group can be removed after the coupling reaction.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can create a sterically crowded environment around the palladium center, which may disfavor the coordination of the hydroxymethyl group and promote the desired cross-coupling.

Q4: What are the recommended starting conditions for a Suzuki reaction with this compound?

A4: For a challenging substrate like this, starting with robust and well-established conditions is key.

  • Catalyst/Ligand System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) is a good starting point. These ligands are known to be effective for sterically hindered substrates.

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a reliable choice.

  • Solvent: A polar aprotic solvent system, such as a mixture of dioxane and water (e.g., 4:1 or 5:1), is commonly used. Anhydrous toluene or dioxane can also be effective, particularly if protodeboronation is a concern.

  • Temperature: Elevated temperatures (typically 80-110 °C) are often required to overcome the steric hindrance.

Data Presentation: Performance of Catalytic Systems with Analogous Boronic Acids

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables present data for Suzuki couplings of analogous ortho-substituted or sterically hindered boronic acids to provide a comparative baseline.

Table 1: Comparison of Different Bases in Suzuki Coupling of a Sterically Hindered Aryl Bromide

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Toluene1001885
Cs₂CO₃Dioxane1001692
K₂CO₃DME/H₂O802475
Na₂CO₃Toluene/EtOH/H₂O901268
Et₃NDMF10024<10

Table 2: Comparison of Palladium Catalysts in Suzuki Coupling of an Ortho-Substituted Phenylboronic Acid

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9065
Pd(dppf)Cl₂-Cs₂CO₃Dioxane10088
Pd₂(dba)₃SPhosK₃PO₄Toluene11095
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10093

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Temperature Control start->check_basics side_reactions Analyze for Side Reactions (GC-MS, LC-MS) check_basics->side_reactions protodeboronation Protodeboronation Observed? side_reactions->protodeboronation homocoupling Homocoupling Observed? side_reactions->homocoupling optimize_conditions Optimize Reaction Conditions protodeboronation->optimize_conditions No mitigate_proto Mitigate Protodeboronation: - Use Milder Base (K3PO4) - Use Boronic Ester - Anhydrous Conditions protodeboronation->mitigate_proto Yes homocoupling->optimize_conditions No mitigate_homo Mitigate Homocoupling: - Thoroughly Degas Solvents - Use Pd(0) Precatalyst homocoupling->mitigate_homo Yes catalyst_ligand Screen Catalyst/Ligand: - Bulky Ligands (SPhos, XPhos) - Air-stable Precatalysts optimize_conditions->catalyst_ligand base_solvent Screen Base/Solvent: - K3PO4, Cs2CO3 - Dioxane/H2O, Toluene optimize_conditions->base_solvent protect_oh Consider Protecting -OH group optimize_conditions->protect_oh mitigate_proto->optimize_conditions mitigate_homo->optimize_conditions Competing_Pathways boronic_acid This compound desired_path Suzuki Coupling boronic_acid->desired_path + Ar-X, Pd Catalyst, Base protodeboronation Protodeboronation boronic_acid->protodeboronation + H+, Base, H2O homocoupling Homocoupling boronic_acid->homocoupling + O2, Pd(II) product Desired Biaryl Product desired_path->product proto_product 2-Fluoro-6-(hydroxymethyl)benzene protodeboronation->proto_product homo_product Dimerized Boronic Acid homocoupling->homo_product

References

Technical Support Center: Managing Homocoupling of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to manage the common side reaction of homocoupling when using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant problem?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-bis(hydroxymethyl)-6,6'-difluorobiphenyl. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to similar physical properties.[1]

Q2: What are the primary mechanisms that cause the homocoupling of this compound?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex.[2][3] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product.[2] Therefore, failing to properly degas the reaction mixture is a common cause of this side reaction.[4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled dimer.[4][5][6] This process also generates the active Pd(0) species required for the main catalytic cycle, but it can be a significant source of the byproduct, especially at the beginning of the reaction.[5][6]

Q3: How does my choice of palladium catalyst precursor influence the extent of homocoupling?

A3: The oxidation state of your palladium precursor is a critical factor. Using a Pd(II) source (e.g., Pd(OAc)₂) requires an initial reduction to the catalytically active Pd(0). This reduction can occur via the homocoupling of your boronic acid, thus generating the undesired dimer as a byproduct.[5][7] Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can mitigate this initial burst of homocoupling as the active catalyst is already present.[1]

Q4: Can the choice of ligand, base, or solvent affect the formation of the homocoupling byproduct?

A4: Yes, the reaction conditions play a crucial role:

  • Ligand: Bulky and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can accelerate the reductive elimination step that forms the desired cross-coupled product.[8] This can make the main catalytic cycle more efficient and outcompete the homocoupling side reaction.

  • Base: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species.[7] However, the strength and concentration of the base must be optimized. An inappropriate base can influence catalyst stability and activity, indirectly affecting the rates of competing reactions.

  • Solvent: The solvent system must be thoroughly degassed to remove oxygen.[4] The polarity of the solvent can also affect the solubility of the reagents and the stability of the catalytic species.

Q5: Are there any additives that can actively suppress the homocoupling of this compound?

A5: Yes, certain additives can be very effective. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[4][9] It is believed that the formate helps to reduce any Pd(II) species that may form during the reaction back to the active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[1][4]

Troubleshooting Guide

Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

IssuePotential Cause(s)Suggested Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas all solvents and the final reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[1][4] 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.
2. Use of a Pd(II) precatalyst leading to initial homocoupling.2a. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass the initial reduction step.[1] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) to the reaction mixture before adding the catalyst.[1][4][9]
3. Suboptimal choice of ligand that does not sufficiently promote the desired cross-coupling pathway.3. Employ bulky, electron-rich phosphine ligands like SPhos or RuPhos. These can accelerate the rate of reductive elimination to form the desired product over the competing side reactions.[8]
Low yield of the desired product, even with low homocoupling 1. Inefficient catalyst turnover or deactivation.1a. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. 1b. Ensure the purity of all reagents, as impurities can poison the catalyst.
2. Incomplete reaction. 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficulty in purifying the final product 1. Co-elution of the desired product and the homocoupled byproduct.1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Consider alternative purification techniques like preparative HPLC or crystallization.

Data Presentation

The following table summarizes representative data on how reaction conditions can influence the ratio of the desired cross-coupled product to the undesired homocoupling byproduct in a typical Suzuki-Miyaura reaction.

EntryPd SourceLigandAdditiveAtmosphereProduct:Byproduct RatioYield of Product
1Pd(OAc)₂PPh₃NoneAir65:3558%
2Pd(OAc)₂PPh₃NoneNitrogen85:1575%
3Pd(PPh₃)₄-NoneNitrogen92:884%
4Pd(OAc)₂SPhosNoneNitrogen95:591%
5Pd(OAc)₂SPhosK-formateNitrogen>99:195%
Note: These are representative values and actual results may vary depending on the specific aryl halide and other reaction parameters.

Experimental Protocols

Optimized Protocol to Minimize Homocoupling of this compound

This protocol is designed to suppress the formation of the homocoupled byproduct when coupling this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)

  • Potassium Formate (HCO₂K) (3 mol%)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), potassium formate (3 mol%), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas. Repeat this cycle 3-5 times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction mixture should be sparged with the inert gas for an additional 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (aryl bromide) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cross-coupled product.

Visualizations

TroubleshootingWorkflow start High Homocoupling Detected check_o2 Is the reaction rigorously degassed? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes sol_degas Improve Degassing: - Sparge with Ar/N2 for 30+ min - Use Freeze-Pump-Thaw cycles check_o2->sol_degas No check_ligand Is the ligand optimal? check_pd->check_ligand No sol_pd Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) OR Add Mild Reducing Agent (e.g., K-formate) check_pd->sol_pd Yes sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_ligand->sol_ligand No end_node Homocoupling Minimized check_ligand->end_node Yes sol_degas->check_pd sol_pd->check_ligand sol_ligand->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

HomocouplingMechanisms cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II)-Mediated Pathway pd0 Pd(0)L2 peroxo L2Pd(O2) (Peroxo Complex) pd0->peroxo + O2 o2 O2 dimer Ar-Ar (Homocoupled Product) peroxo->dimer + 2 ArB(OH)2 arbox2 2 ArB(OH)2 pdii Pd(II)X2 (Precatalyst) dimer_2 Ar-Ar (Homocoupled Product) pdii->dimer_2 + 2 ArB(OH)2 arbox2_2 2 ArB(OH)2 pd0_2 Pd(0)L2 (Active Catalyst) dimer_2->pd0_2 generates

Caption: Proposed mechanisms for boronic acid homocoupling.

ExperimentalWorkflow start Start step1 1. Add solid reagents to Schlenk flask: - Aryl Halide - Boronic Acid - Base, Additive, Catalyst, Ligand start->step1 step2 2. Evacuate and backfill with inert gas (3-5x) step1->step2 step3 3. Add degassed solvents via syringe step2->step3 step4 4. Sparge mixture with inert gas (10-15 min) step3->step4 step5 5. Heat to reaction temperature step4->step5 end Monitor Reaction step5->end

Caption: Experimental workflow for minimizing homocoupling.

References

Stability and storage conditions for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at refrigerated temperatures between 2-8°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated place to protect it from moisture.[2][3]

Q2: How should I handle the compound for short-term use in the lab?

A2: For routine laboratory use, it is important to handle the compound in a well-ventilated area, avoiding the formation of dust.[3][4] Minimize exposure to the atmosphere by securely sealing containers when not in use.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] After handling, wash hands thoroughly.[5]

Q3: Is this compound sensitive to air or moisture?

A3: Yes. While arylboronic acids are generally considered air-stable solids, they are susceptible to moisture.[7] Exposure to moisture can lead to decomposition, primarily through a process called protodeboronation.[8][9] Therefore, storage under an inert, dry atmosphere is recommended to maintain the compound's integrity.[2][5]

Q4: What are the primary decomposition pathways for this compound?

A4: The main decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by water to replace the boronic acid group with a hydrogen atom.[8][9] This process can be accelerated under aqueous basic conditions.[8] Another common process is the loss of water to form a cyclic trimeric anhydride, known as a boroxine. This is often a reversible process.[10]

Q5: What are the visible signs of decomposition?

A5: While there may not be obvious visual cues for protodeboronation, the formation of boroxine can alter the physical properties of the material. A change in the compound's solubility or melting point could indicate decomposition or anhydride formation. For accurate assessment, analytical techniques such as NMR spectroscopy are recommended to check the purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reactivity in Suzuki-Miyaura coupling Decomposition of the boronic acid due to improper storage or handling.Confirm the purity of the boronic acid using analytical methods like NMR before use. Ensure the reaction is performed under anhydrous conditions if possible. It may be necessary to use a fresh bottle of the reagent.
Formation of inactive boroxine anhydride.While boroxines are often in equilibrium with the boronic acid in the presence of water, their formation can sometimes hinder reactivity. Consider dissolving the boronic acid in the reaction solvent with gentle heating to potentially break up the trimer before adding other reagents.
Inconsistent analytical results (e.g., NMR, LC-MS) Presence of boroxine anhydride.The presence of both the boronic acid and its boroxine anhydride can lead to complex NMR spectra or multiple peaks in LC-MS. This is a common characteristic of boronic acids and does not always indicate impurity from other substances.
Degradation of the sample in the analytical solvent.If using a protic or aqueous solvent for analysis, degradation via protodeboronation can occur.[8] Use anhydrous deuterated solvents for NMR and acquire data promptly.
Difficulty in dissolving the compound The compound may exist partially as its less soluble boroxine anhydride.Gentle heating or sonication may aid in dissolution. The choice of solvent is also critical; consider solvents appropriate for Suzuki-Miyaura coupling reactions like dioxane, THF, or DMF.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the aromatic protons, the hydroxymethyl protons, and any impurity peaks. The presence of a broad peak is often indicative of the B(OH)₂ protons. The formation of boroxine can result in slight shifts and changes in the appearance of the spectra. Compare the obtained spectrum with a reference spectrum to confirm purity.

Visualizations

Stability_Troubleshooting_Workflow Workflow for Investigating Boronic Acid Instability cluster_storage Initial Check cluster_experiment Experimental Issue cluster_analysis Analysis cluster_solution Solution Storage Verify Storage Conditions (2-8°C, Inert Gas, Dry) LowYield Low Reaction Yield Storage->LowYield InconsistentData Inconsistent Analytical Data Storage->InconsistentData CheckPurity Assess Purity (NMR, LC-MS) LowYield->CheckPurity ModifyConditions Modify Reaction Conditions (e.g., Anhydrous) LowYield->ModifyConditions InconsistentData->CheckPurity CheckAnhydride Check for Boroxine Formation CheckPurity->CheckAnhydride If pure but inconsistent CheckDegradation Suspect Protodeboronation CheckPurity->CheckDegradation If impure Rehydrate Consider Controlled Rehydration (if boroxine is the issue) CheckAnhydride->Rehydrate UseFresh Use Fresh Reagent CheckDegradation->UseFresh CheckDegradation->ModifyConditions

Caption: Troubleshooting workflow for boronic acid stability issues.

Storage_Handling_Summary Key Storage and Handling Parameters cluster_storage Storage cluster_handling Handling cluster_risks Primary Risks Compound This compound Temperature Temperature: 2-8°C Compound->Temperature Atmosphere Atmosphere: Inert Gas (Ar, N₂) Compound->Atmosphere Moisture Moisture: Keep Dry Compound->Moisture Ventilation Ventilation: Well-ventilated area Compound->Ventilation PPE PPE: Gloves, Goggles Compound->PPE Dust Avoid Dust Formation Compound->Dust Protodeboronation Protodeboronation (Moisture) Moisture->Protodeboronation Boroxine Boroxine Formation (Dehydration)

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving functionalized boronic acids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my reaction?

A1: The most common indicators of catalyst deactivation include:

  • Low or no product yield: The reaction is sluggish or fails to proceed to completion.

  • Inconsistent yields: Reaction outcomes are not reproducible between batches.[1]

  • Formation of side products: Significant amounts of byproducts, such as homocoupled products or protodeboronated starting materials, are observed.[1][2]

  • Reaction stalling: The reaction begins but does not go to completion, leaving significant starting material.[3]

  • Change in reaction mixture appearance: The formation of insoluble palladium black can indicate catalyst agglomeration and deactivation.[1]

Q2: My boronic acid has a heteroatom (e.g., sulfur in thiophene, nitrogen in pyridine). Could this be causing the issue?

A2: Yes, heteroatoms in your functionalized boronic acid can act as catalyst poisons. The nitrogen in pyridine rings and the sulfur in thiophenes can coordinate strongly to the palladium center, forming inactive complexes and blocking active sites.[1][3] Unprotected thiols (-SH) are particularly problematic due to their high affinity for palladium.[3]

Q3: What is protodeboronation and how does it affect my reaction?

A3: Protodeboronation is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2][4] This consumes your starting material, leading to lower yields of the desired cross-coupled product.[2] Boronic acids with certain functionalities, like 2-pyridylboronic acids, are especially susceptible to this decomposition pathway.[2][4]

Q4: Can the choice of base contribute to catalyst deactivation?

A4: Absolutely. The base is crucial for the catalytic cycle, but an inappropriate choice can lead to problems. Strongly basic conditions can promote the degradation of sensitive functional groups on your boronic acid or ligand, and can also accelerate protodeboronation.[2] The physical properties of the base (e.g., solubility) can also impact reproducibility, especially during scale-up.[1]

Q5: How can I purify my functionalized boronic acid to improve reaction performance?

A5: Impurities in the boronic acid can inhibit the catalyst. Several purification methods can be employed:

  • Recrystallization: This can be effective using solvents like hot water, ethanol, benzene, or ethyl acetate.[5][6]

  • Derivatization: The boronic acid can be converted to a salt by treatment with a base, separated from impurities by extraction, and then regenerated by adding acid.[5][7]

  • Chromatography: Silica gel column chromatography can be used, though it can be challenging for polar boronic acids.[5]

  • Adduct Formation: Forming a crystalline adduct, for example with diethanolamine, can allow for purification by crystallization.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no product yield, follow this troubleshooting workflow to identify the potential cause and solution.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Reagents 1. Assess Reagent Quality Start->Check_Reagents Check_Purity Is Boronic Acid Pure & Stable? Check_Reagents->Check_Purity Purify_BA Purify Boronic Acid (Recrystallize, Derivatize) or Use Boronate Ester (MIDA, Pinacol) Check_Purity->Purify_BA No Check_Catalyst Is Catalyst/Ligand Fresh & Active? Check_Purity->Check_Catalyst Yes Optimize_Params 3. Optimize Reaction Parameters Purify_BA->Optimize_Params Replace_Catalyst Use Fresh Catalyst/Ligand. Consider a More Robust Pre-catalyst. Check_Catalyst->Replace_Catalyst No Check_Conditions 2. Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Yes Replace_Catalyst->Optimize_Params Check_Inertness Is Atmosphere Inert? (Degassing Thorough) Check_Conditions->Check_Inertness Improve_Degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Check_Inertness->Improve_Degassing No Check_Inertness->Optimize_Params Yes Improve_Degassing->Optimize_Params Screen_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, KOAc) Optimize_Params->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Toluene, 2-MeTHF, Dioxane) Optimize_Params->Screen_Solvent Adjust_Temp Adjust Temperature (Lower temp may reduce degradation) Optimize_Params->Adjust_Temp Increase_Loading Increase Catalyst Loading Modestly Optimize_Params->Increase_Loading End Improved Yield Screen_Base->End Screen_Solvent->End Adjust_Temp->End Increase_Loading->End

Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Significant Protodeboronation Observed

Protodeboronation is a major pathway for substrate degradation, leading to reduced yields.[2] Key factors include pH, temperature, and catalyst activity.[2][4]

Table 1: Strategies to Mitigate Protodeboronation

StrategyDetailed ActionRationale
Use Boronic Acid Surrogates Replace the boronic acid with a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate salt.[2][4]These derivatives provide a "slow release" of the boronic acid into the reaction medium, keeping its concentration low and minimizing the rate of the undesired protodeboronation side reaction.[4][8]
Optimize Catalyst System Use a highly active catalyst system (precatalyst and ligand) that promotes rapid cross-coupling.[2] Consider adding metal additives like Ag₂O.[4][8]A fast catalytic turnover for the desired cross-coupling reaction can outcompete the slower protodeboronation pathway.[4]
Control Reaction pH Carefully select the base. For some heteroaromatic boronic acids, both acidic and basic conditions can slow protodeboronation compared to neutral pH by shifting the equilibrium away from a reactive zwitterionic species.[2][4]The rate of protodeboronation is often highly pH-dependent.[2]
Adjust Reaction Temperature Lower the reaction temperature if possible.Higher temperatures can accelerate the rate of protodeboronation.[2]
Ensure Anhydrous Conditions Use dry solvents and reagents.Water can act as a proton source for protodeboronation.[9]
Problem 3: Catalyst Poisoning by Functional Groups

Certain functional groups, particularly those containing sulfur or basic nitrogen atoms, can act as poisons to the palladium catalyst.[3]

Catalyst_Poisoning_Mitigation Start Catalyst Poisoning Suspected (e.g., Thiophene, Pyridine, Thiol Substrate) Protect_Group 1. Protect the Poisoning Group Start->Protect_Group Change_Ligand 2. Select a More Robust Ligand Start->Change_Ligand Increase_Loading 3. Adjust Catalyst Loading Start->Increase_Loading Slow_Addition 4. Use Slow Addition Start->Slow_Addition Protect_Thiol For thiols (-SH), use a protecting group (e.g., 2-methoxyisobutyryl) Protect_Group->Protect_Thiol End Improved Reaction Outcome Protect_Thiol->End Bulky_Ligands Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) Change_Ligand->Bulky_Ligands Bulky_Ligands->End Higher_Loading Increase catalyst and ligand loading to compensate for poisoned sites. Increase_Loading->Higher_Loading Higher_Loading->End Add_Slowly Add the poisoning boronic acid slowly to the reaction mixture via syringe pump. Slow_Addition->Add_Slowly Add_Slowly->End

Caption: Strategies to overcome catalyst poisoning.

Quantitative Data Summary

The efficiency of a cross-coupling reaction can be highly sensitive to reaction parameters. The following tables summarize the impact of key variables on reaction outcomes.

Table 2: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Typical Yield Range (%)Observations
< 0.1Variable, often lowMay be sufficient for highly reactive substrates but risks incomplete conversion with challenging boronic acids.[10][11]
0.1 - 1.060 - 95%A common range for optimization; provides a good balance between cost and efficiency.[11]
1.0 - 5.085 - >99%Often used for difficult couplings or when trying to overcome catalyst deactivation. A modest increase can significantly improve conversion.[2]
> 5.0>90%High loadings may be necessary for particularly challenging substrates but can lead to catalyst aggregation and are less economical.

Note: Yields are highly substrate-dependent. Data is synthesized from typical ranges reported in the literature.

Table 3: Comparison of Common Bases in Suzuki-Miyaura Couplings

BaseStrengthTypical Use CasePotential Issues
K₃PO₄StrongGeneral purpose, often effective in anhydrous conditions with a small amount of water.[12]Can be too harsh for base-labile functional groups.
Cs₂CO₃StrongEffective for challenging couplings; often enhances reaction rates.High cost; hygroscopic.
K₂CO₃ / Na₂CO₃ModerateWidely used, often in aqueous/organic solvent mixtures.[9]Can be less effective for electron-rich or sterically hindered partners.
KOAcWeakMild conditions, suitable for substrates with base-labile groups (e.g., esters).[13]May result in slower reaction rates.
Organic Bases (e.g., Et₃N)WeakUsed in specific applications; can help solubilize reagents.Can sometimes inhibit the catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol is designed for screening conditions on a small scale to troubleshoot a problematic reaction.

  • Preparation: To a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), functionalized boronic acid or boronate ester (1.2 - 1.5 equiv), and the chosen base (2.0 - 3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of this solution to the reaction vial.

  • Solvent Addition: Add the degassed solvent to achieve the desired concentration (typically 0.1 M with respect to the aryl halide).

  • Degassing: Thoroughly degas the final reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Analyze the crude product to determine yield and byproduct formation.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct

This protocol is useful for purifying boronic acids that are difficult to handle by other means.

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., ether). Add diethanolamine (1.0 equiv).[2]

  • Crystallization: Stir the mixture. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

  • Isolation: Collect the solid by filtration and wash with cold solvent to remove soluble impurities.

  • Regeneration of Boronic Acid: Suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the adduct and regenerate the free boronic acid.

  • Extraction: The pure boronic acid will be in the organic layer. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.

Protocol 3: Characterizing a Deactivated Catalyst

If you suspect catalyst poisoning or degradation, the following analytical techniques can provide insight.[14][15]

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons (e.g., sulfur, phosphorus) on the catalyst's surface.[14][15]

  • BET Surface Area Analysis: To determine if the catalyst's active surface area has been reduced due to thermal degradation (sintering) or fouling.[14]

  • Elemental Analysis (XRF or ICP): To identify foreign matter or poisons that have been deposited on the catalyst surface.[14][15]

  • Temperature-Programmed Desorption (TPD): To understand the strength of adsorption of different species on the catalyst, which can reveal information about poisoning mechanisms.[14]

References

Technical Support Center: Purification of Products from (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products derived from (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of reaction products.

Problem Potential Cause Suggested Solution
Low or No Product Yield After Work-up Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up. Consider optimizing reaction conditions (catalyst, base, solvent, temperature).[1]
Product loss during extraction.Ensure the correct pH of the aqueous phase during extraction. Some biaryl products with acidic or basic functional groups may have significant aqueous solubility. Perform multiple extractions with the organic solvent (e.g., ethyl acetate 3x).[2]
Instability of the boronic acid.Boronic acids can be prone to protodeboronation under basic conditions.[3] Consider using the boronic ester form (e.g., pinacol ester) or protecting the boronic acid with diethanolamine to increase stability.[4]
Product Co-elutes with Starting Material (Aryl Halide) in Column Chromatography Similar polarity of the product and starting material.Change the solvent system for chromatography. If using a standard eluent like hexane/ethyl acetate, try a different system such as dichloromethane/methanol or an ether/hexane gradient. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can alter the retention of one component.[5]
Overloading the column.Use a larger column with more stationary phase for the amount of crude material being purified. Ensure the initial band of material loaded onto the column is as narrow as possible.[5]
Multiple Unidentified Spots on TLC of Purified Product Presence of reaction byproducts.Common byproducts in Suzuki reactions include homocoupling of the boronic acid, homocoupling of the aryl halide, and dehalogenation of the aryl halide starting material.[1]
Palladium catalyst residue.Filter the reaction mixture through a pad of Celite before work-up to remove palladium black.[2] Some palladium complexes or ligands can be difficult to remove via standard silica gel chromatography.
Difficulty in Crystallizing the Final Product Product is an oil or amorphous solid.Try a variety of solvent systems for recrystallization. For polar fluorinated molecules, good single solvents are often polar protic solvents like methanol or ethanol.[6] An anti-solvent technique (dissolving in a good solvent and slowly adding a poor solvent like hexanes) can also induce crystallization.[7]
Persistent impurities preventing crystallization.Re-purify the material using flash chromatography with a very shallow solvent gradient to achieve better separation. Consider using a different stationary phase, such as alumina or a fluorinated silica phase for highly fluorinated compounds.[5][8]
Product Appears Pure by TLC but NMR Spectrum is Complex Presence of boronic acid-derived impurities.Boronic acids can form cyclic trimers known as boroxines, which can complicate NMR spectra. Ensure the product is thoroughly dried under high vacuum.[1]
Residual solvents.High boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove. Perform an aqueous work-up and wash thoroughly with brine. If necessary, lyophilize the sample to remove residual water or other volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura reaction?

A1: The most common impurities are typically byproducts from the Suzuki reaction itself. These include:

  • Homocoupling Product: The dimerization of this compound with itself. This is often favored by the presence of oxygen in the reaction mixture.[1]

  • Dehalogenated Starting Material: Your aryl halide coupling partner may lose its halogen atom (e.g., Br, I) and be replaced by a hydrogen atom.[1]

  • Protodeboronation Product: The C-B bond of your starting boronic acid can be cleaved, resulting in 2-fluoro-6-(hydroxymethyl)benzene. This is more likely with prolonged reaction times or harsh basic conditions.[1]

  • Residual Palladium Catalyst/Ligands: Depending on the catalyst system used, these can sometimes be carried through the work-up.

Q2: How should I choose a solvent system for column chromatography to purify my fluorinated biaryl product?

A2: The choice of eluent depends on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes.[2]

  • Initial Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation on the column.[8]

  • Alternative Solvents: If separation is poor, consider systems like dichloromethane/methanol for more polar compounds or toluene-based systems.[5]

  • Fluorinated Phases: For highly fluorinated compounds that are difficult to separate, specialized fluorinated stationary phases (fluorous chromatography) can be very effective. These phases retain fluorinated compounds more strongly, allowing for separation from non-fluorinated impurities.[5]

Q3: My product is a biaryl alcohol. Are there any special considerations for its purification?

A3: The presence of the hydroxymethyl group increases the polarity of your product compared to a simple biaryl.

  • Solubility: The alcohol group may increase water solubility. Be thorough during the extraction step to ensure your product is not lost in the aqueous layer.

  • Chromatography: The hydroxyl group provides a strong handle for interaction with silica gel. This means your product will likely be more retained on the column than non-hydroxylated impurities. You may need a more polar eluent system (e.g., higher percentage of ethyl acetate or adding methanol) to elute your product.[8]

  • Reactivity: The alcohol could potentially be sensitive to very acidic or basic conditions if you are using modifiers in your chromatography.

Q4: Can I use recrystallization instead of chromatography? What is a good general procedure?

A4: Yes, recrystallization is an excellent method for purification if your product is a solid and you can find a suitable solvent system.

  • Single-Solvent Method:

    • Dissolve your crude product in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).[6]

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Two-Solvent (Anti-Solvent) Method:

    • Dissolve your crude product in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[7]

    • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy.[7]

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Collect the crystals by filtration.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling & Work-up

This is a representative protocol that may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel as the stationary phase, packed using the chosen eluent system (e.g., 5% ethyl acetate in hexanes).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to move the compounds down the column.[8]

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Borate [R-B(OH)₃]⁻ Base->Borate Boronic R-B(OH)₂ Boronic->Borate Borate->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification_Workflow start Crude Product (Post Work-up) is_solid Is the product a solid? start->is_solid try_crystal Attempt Recrystallization is_solid->try_crystal Yes column Perform Flash Column Chromatography is_solid->column No (Oil/Gummy) crystal_ok Crystals are pure? try_crystal->crystal_ok crystal_ok->column No end_product Pure Product crystal_ok->end_product Yes fractions_pure Fractions are pure by TLC? column->fractions_pure fractions_pure->end_product Yes re_column Re-column with different eluent or stationary phase fractions_pure->re_column No (Co-elution) re_column->fractions_pure

Caption: Decision workflow for purification strategy selection.

References

Technical Support Center: Boronic Acid Reagent Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with boronic acid reagents in organic solvents during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid not dissolving in the recommended organic solvent for my reaction?

A1: Several factors can contribute to the poor solubility of boronic acids. A primary reason is the inherent tendency of boronic acids to undergo self-condensation through dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium between the boronic acid and its less soluble boroxine form can significantly impact dissolution.[2] The polarity of the solvent, the nature of the substituents on the boronic acid, and the presence of impurities can also play a crucial role.

Q2: What are the general solubility trends for boronic acids in common organic solvents?

A2: Generally, boronic acids, such as the commonly studied phenylboronic acid, exhibit higher solubility in polar aprotic solvents like ethers (e.g., THF, dioxane) and ketones (e.g., acetone).[3][4] Their solubility is typically moderate in chlorinated solvents (e.g., chloroform) and low in nonpolar hydrocarbon solvents (e.g., hexane, toluene).[3][4] However, the specific solubility profile can be significantly influenced by the substituents on the boronic acid.[5]

Q3: How does the formation of boroxines affect the reactivity of my boronic acid in a Suzuki-Miyaura coupling?

A3: The role of boroxines in Suzuki-Miyaura couplings is a subject of ongoing study. While it was once thought that boroxine formation might hinder the reaction, there is evidence to suggest that boroxines can act as active transmetalating species.[6] In many cases, the presence of water in the reaction mixture is beneficial, as it can hydrolyze the boroxine back to the active boronic acid form in situ.[6]

Q4: Are there simple chemical modifications I can make to my boronic acid to improve its solubility?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, is a widely used strategy to enhance solubility in a broader range of organic solvents.[4][7] These esters are generally more stable and less prone to dehydration and boroxine formation.[7] Another effective method is the formation of a diethanolamine adduct, which often results in a more crystalline and stable solid that can be used directly in certain coupling reactions.[8][9]

Q5: My boronic acid is an oil or a gooey solid. How can I handle it and improve its physical form?

A5: The "gooey" nature of some boronic acids is often due to the presence of a mixture of the acid, its anhydride (boroxine), and potentially oligomeric species.[10] To obtain a weighable solid, several techniques can be employed, including recrystallization, precipitation, or forming a more crystalline derivative like a diethanolamine adduct or a potassium trifluoroborate salt.[10][11] In some cases, freezing the oily product can induce solidification.[10]

Troubleshooting Guide: Solubility Issues in Experiments

This guide provides a systematic approach to resolving solubility problems with boronic acid reagents.

Problem: Boronic acid fails to dissolve sufficiently for a Suzuki-Miyaura coupling reaction.

Initial Checks:

  • Verify Reagent Purity: Impurities can significantly affect solubility. If possible, analyze the purity of your boronic acid by NMR or another suitable technique.

  • Solvent Quality: Ensure you are using a dry, high-purity solvent. The presence of water can sometimes aid in dissolving boronic acids by hydrolyzing boroxines, but excess water can lead to other side reactions like protodeboronation.[7]

  • Inert Atmosphere: While not directly a solubility issue, ensure your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and ligands, which can be mistaken for a failed reaction due to insolubility.[8]

Troubleshooting Steps:

  • Physical Dissolution Aids:

    • Heating: Gently warming the reaction mixture can increase the solubility of the boronic acid. Proceed with caution, as excessive heat can lead to degradation.

    • Sonication: Using a bath sonicator can help break up solid particles, increasing the surface area and facilitating dissolution.[12]

  • Solvent System Modification:

    • Co-solvents: If the boronic acid is poorly soluble in a nonpolar solvent like toluene, adding a small amount of a more polar co-solvent such as THF or dioxane can improve solubility.

    • Solvent Screening: If the reaction allows, consider switching to a different solvent system where the boronic acid is known to be more soluble.

  • Chemical Modification of the Boronic Acid:

    • In Situ Esterification: For some applications, adding a diol like pinacol to the reaction mixture can lead to the in situ formation of a more soluble boronic ester.

    • Use of Pre-formed Esters or Salts: If solubility remains a persistent issue, consider synthesizing or purchasing a more soluble derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[7][13] These are often more stable and exhibit better solubility profiles.[7]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing boronic acid solubility issues.

G start Start: Boronic Acid Solubility Issue check_purity Verify Reagent Purity & Solvent Quality start->check_purity physical_aids Apply Physical Aids (Heating/Sonication) check_purity->physical_aids dissolved_yes1 Dissolved? physical_aids->dissolved_yes1 modify_solvent Modify Solvent System (Co-solvents) dissolved_yes1->modify_solvent No proceed Proceed with Reaction dissolved_yes1->proceed Yes dissolved_yes2 Dissolved? modify_solvent->dissolved_yes2 chemical_mod Consider Chemical Modification (Esters/Salts) dissolved_yes2->chemical_mod No dissolved_yes2->proceed Yes chemical_mod->proceed stop Re-evaluate Synthetic Route chemical_mod->stop If modification is not feasible

Caption: A logical workflow for troubleshooting boronic acid solubility.

Data Presentation

The following tables provide quantitative solubility data for phenylboronic acid and boric acid in various organic solvents to serve as a reference.

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents

SolventTemperature (°C)Solubility (g / 100g H₂O)
Water201.9[3]

Note: Comprehensive quantitative data for phenylboronic acid in a range of organic solvents is often presented as mole fraction vs. temperature curves in the literature.[4][5] For practical purposes, qualitative descriptions are more common.

Table 2: Qualitative Solubility of Phenylboronic Acid

Solvent ClassRepresentative SolventsPredicted Solubility
EthersDiethyl ether, THF, DioxaneHigh[3][4]
KetonesAcetone, 3-PentanoneHigh[3][4]
ChlorinatedChloroform, DichloromethaneModerate[3][4]
HydrocarbonsHexane, Heptane, MethylcyclohexaneVery Low[3][4]

Table 3: Solubility of Boric Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100g Solvent)
Water204.9
Methanol2022.1
Ethanol2010.6
Acetone202.6
Glycerol2035.4
Pyridine2021.0
Data sourced from Ullmann's Encyclopedia of Industrial Chemistry.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid boronic acid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid boronic acid to several vials, each containing a known volume of the desired organic solvent. Ensure enough solid is present to maintain a saturated solution with excess solid at equilibrium.[1]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is achieved.[1]

  • Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. Centrifuge the samples or filter the supernatant to remove all solid particles.

  • Quantification: Prepare a series of standard solutions of the boronic acid of known concentrations in the same solvent. Analyze both the standards and the saturated supernatant samples using a suitable analytical technique, such as HPLC-UV or LC-MS.[1]

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the boronic acid in the supernatant, which represents its thermodynamic solubility at that temperature.[1]

Experimental Workflow for Shake-Flask Method

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO serial_dilute Perform Serial Dilutions prep_stock->serial_dilute add_compound Add Diluted Compound serial_dilute->add_compound add_solvent Add Test Solvent to Plate add_solvent->add_compound incubate Incubate and Observe for Precipitation add_compound->incubate measure_turbidity Measure Turbidity or Filter and Measure Absorbance incubate->measure_turbidity determine_sol Determine Highest Soluble Concentration measure_turbidity->determine_sol

Caption: Workflow for determining kinetic solubility.
Protocol 2: Formation of a Diethanolamine Adduct for Improved Stability and Solubility

This protocol describes the formation of a more stable and often more crystalline diethanolamine adduct of a boronic acid.

Principle: Diethanolamine reacts with the boronic acid to form a stable, five-membered ring adduct, which often precipitates from nonpolar organic solvents and can be easily isolated.[8][9]

Methodology:

  • Dissolution: In a suitable vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a solvent like dichloromethane.[8]

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.[8]

  • Precipitation: A precipitate will typically form. In some cases, the initial solid may dissolve completely before the adduct precipitates.[8]

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of a cold, non-solubilizing solvent (e.g., cold ether) and dry under vacuum.[8] The resulting diethanolamine adduct can often be used directly in subsequent reactions, particularly in protic solvents.[9]

Reaction Diagram for Diethanolamine Adduct Formation

G Boronic Acid Boronic Acid reagents + Boronic Acid->reagents Diethanolamine Diethanolamine Diethanolamine->reagents Adduct Diethanolamine Adduct reagents->Adduct DCM

Caption: Formation of a diethanolamine adduct from a boronic acid.

References

Impact of inert atmosphere on (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid reaction success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful reactions with this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise when using this compound in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Degradation of Boronic Acid: this compound is susceptible to oxidative degradation and protodeboronation, especially in the presence of oxygen and moisture. Storage recommendations include keeping it under an inert gas (nitrogen or argon) at 2-8°C.[1][2]- Use an Inert Atmosphere: All reactions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). This is the most critical factor in preventing the degradation of the boronic acid.[3][4] - Degas Solvents: Thoroughly degas all solvents prior to use. Common methods include sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles. - Use Fresh Reagent: Ensure the boronic acid is fresh and has been stored properly. Older or improperly stored reagents may have already degraded.
2. Inactive Catalyst: The palladium catalyst may be inactive or poisoned.- Use a Pre-catalyst: Consider using a pre-formed, air-stable palladium pre-catalyst that generates the active Pd(0) species in situ.[5] - Proper Ligand Selection: Ensure the phosphine ligand is appropriate for the specific coupling reaction and is not oxidized.
3. Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success.- Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, DMF/water mixtures). The optimal conditions can be substrate-dependent.[4][6]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[7]- Rigorous Exclusion of Oxygen: As with low yield, the rigorous exclusion of oxygen by working under an inert atmosphere is paramount.[3][4]
2. Unstable Boronic Acid: Boronic acids with electron-withdrawing groups can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5]- Milder Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, which can be facilitated by a highly active catalyst system.[5][6] - Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can mitigate decomposition.
Difficulty in Product Purification 1. Boronic Acid Impurities: Boronic acids and their byproducts can be polar and may complicate purification by normal-phase column chromatography.[8]- Aqueous Work-up: An acidic or basic aqueous wash can sometimes help remove boronic acid-related impurities. - Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase (C18) chromatography.[8] - Recrystallization: If the product is crystalline, recrystallization can be an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to use an inert atmosphere for reactions with this compound?

A1: Yes, it is highly recommended. Boronic acids, in general, are susceptible to oxidation, which can lead to the formation of byproducts and lower yields. The presence of both a fluoro and a hydroxymethyl group on the phenyl ring can influence the electronic properties and stability of the molecule. Supplier handling instructions for this compound specify storage under an inert gas, indicating its sensitivity to the atmosphere.[1][2] For reproducible and high-yielding reactions, the exclusion of oxygen and moisture is a critical parameter.

Q2: What are the common side reactions to look out for?

A2: The two most common side reactions are:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, yielding 3-fluoro-2-(hydroxymethyl)benzene. This is often promoted by moisture and prolonged reaction times at elevated temperatures.[5]

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen in the reaction mixture is known to promote this side reaction.[7]

Q3: Which palladium catalyst and base combination works best?

A3: The optimal catalyst and base are highly dependent on the specific substrates being coupled. However, for Suzuki-Miyaura reactions, common and effective combinations include:

  • Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), and modern pre-catalysts based on biarylphosphine ligands (e.g., XPhos, SPhos).[3][5]

  • Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[4][6] It is often necessary to screen a few combinations to find the optimal conditions for your specific reaction.

Q4: How should I store this compound?

A4: The compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is also recommended to store it at refrigerated temperatures (2-8°C).[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling under an Inert Atmosphere

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Reagents: - Aryl Halide - Boronic Acid - Base evacuate 2. Evacuate and Backfill with N₂/Ar (3x) reagents->evacuate catalyst 3. Add Pd Catalyst evacuate->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction cool->extract purify 9. Purification (Chromatography/ Recrystallization) extract->purify

Caption: Suzuki-Miyaura coupling workflow under an inert atmosphere.

troubleshooting_logic start Low Reaction Yield? inert_q Was an inert atmosphere used? start->inert_q Yes use_inert Implement rigorous inert atmosphere technique start->use_inert No degas_q Were solvents degassed? inert_q->degas_q Yes inert_q->use_inert No reagent_q Is the boronic acid fresh? degas_q->reagent_q Yes degas_solvents Degas solvents thoroughly degas_q->degas_solvents No use_fresh Use fresh, properly stored boronic acid reagent_q->use_fresh No optimize Optimize catalyst, base, and solvent reagent_q->optimize Yes

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, and fluorophenylboronic acids are key building blocks in this context. The reactivity of these reagents, however, is significantly influenced by the position of the fluorine substituent on the phenyl ring. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers, supported by available experimental data, to aid in the strategic design of synthetic routes.

Theoretical Basis of Reactivity: Electronic and Steric Effects

The reactivity of fluorophenylboronic acid isomers in the Suzuki-Miyaura coupling is primarily governed by the interplay of electronic and steric effects, which influence the key transmetalation step of the catalytic cycle.

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex required for transmetalation. However, fluorine also has a lone pair of electrons that can participate in a resonance effect (+M), donating electron density to the aromatic ring. The net electronic effect is a combination of these opposing forces and varies depending on the isomer.

  • para-Fluorophenylboronic Acid: The inductive and resonance effects are somewhat balanced, leading to a moderate increase in reactivity compared to unsubstituted phenylboronic acid. The electron-withdrawing nature of fluorine at this position can enhance the rate of transmetalation.

  • meta-Fluorophenylboronic Acid: The resonance effect is much weaker at the meta position, so the strong inductive effect dominates. This generally leads to good reactivity, often comparable to or slightly different from the para isomer depending on the specific reaction conditions.

  • ortho-Fluorophenylboronic Acid: The strong inductive effect is most pronounced at the ortho position. This could theoretically increase the rate of transmetalation. However, this electronic advantage is often overshadowed by steric hindrance.

Steric Effects: The presence of a substituent at the ortho position can sterically hinder the approach of the palladium complex to the boronic acid, thereby slowing down the transmetalation step. This steric hindrance is a major factor in the reduced reactivity of ortho-substituted phenylboronic acids in general.

Based on these principles, the general trend in reactivity for fluorophenylboronic acid isomers in Suzuki coupling is expected to be:

para ≈ meta > ortho

Quantitative Performance Comparison

Direct, side-by-side comparative studies of the three isomers under identical reaction conditions are not extensively available in the peer-reviewed literature. However, by compiling data from various sources, a general performance benchmark can be established. It is crucial to note that a direct comparison of yields between different studies can be misleading due to variations in reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time).

IsomerAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid (para) 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
4-Fluorophenylboronic acid (para) 1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048>95
4-Fluorophenylboronic acid (para) 1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048>95
2-Fluorophenylboronic acid (ortho) 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90 (inferred)
3-Fluorophenylboronic acid (meta) 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~92 (inferred)

Note: The data for the ortho and meta isomers are inferred from general trends and studies on similarly substituted boronic acids, as direct data for these specific couplings under the stated conditions was not found. The data for the para isomer is from a specific study and is more concrete.[1]

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to benchmark the reactivity of the different fluorophenylboronic acid isomers.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is then fitted with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., a mixture of Dioxane and Water, 4:1, 5 mL) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Halide, Fluorophenylboronic Acid, and Base B Establish Inert Atmosphere (e.g., Ar or N₂) A->B C Add Pd Catalyst and Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-110 °C) with Stirring C->D E Monitor Reaction Progress (TLC or GC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I I H->I Characterize Final Product (NMR, MS, etc.)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdArF Ar-Pd(II)L₂-ArF ArPdX->ArPdArF Transmetalation ArPdArF->Pd0 Reductive Elimination ArArF Ar-ArF (Product) ArX Ar-X (Aryl Halide) ArFBOH2 ArF-B(OH)₂ (Fluorophenyl- boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the Suzuki-Miyaura coupling of fluorophenylboronic acid isomers, a clear reactivity trend emerges, primarily dictated by steric factors. While the electron-withdrawing nature of fluorine generally enhances the reactivity of the boronic acid, the steric hindrance imposed by an ortho-fluorine substituent significantly impedes the reaction rate. Consequently, the para- and meta-fluorophenylboronic acid isomers are generally more reactive and provide higher yields compared to the ortho isomer. For drug development and other applications requiring the synthesis of biaryl molecules, this reactivity profile is a critical consideration in the design of efficient and high-yielding synthetic strategies. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is paramount to mitigating potential side reactions such as protodeboronation, particularly with the more electron-deficient fluorinated substrates.

References

A Comparative Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid against other substituted phenylboronic acids, offering insights into their reactivity and performance with supporting experimental data.

The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a potentially coordinating hydroxymethyl group in an ortho position, presents distinct electronic and steric properties that influence its performance in cross-coupling reactions. Understanding these effects is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

While direct, head-to-head comparative studies of this compound against a wide range of other substituted phenylboronic acids under identical conditions are not extensively available in the literature, we can infer its expected performance by examining data from reactions with structurally related compounds. The following tables summarize typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl bromides. It is important to note that yields can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

Table 1: Influence of a Single Substituent on Phenylboronic Acid in Suzuki-Miyaura Coupling

Phenylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃DMF/H₂O703>95
3-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90-95
2-(Hydroxymethyl)phenylboronic acidIodotolueneData not available-----
2-Methylphenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10018~80-90

Table 2: Influence of Multiple Substituents on Phenylboronic Acid in Suzuki-Miyaura Coupling

Phenylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(3-Fluoro-2-methylphenyl)boronic acidAryl BromideData not available-----
(2-Fluoro-3,5-diformylphenyl)boronic acidAryl HalideGeneral ConditionsK₂CO₃Toluene11012Variable
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798

Discussion of Substituent Effects

The performance of this compound in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as potential intramolecular interactions.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position is generally expected to increase the Lewis acidity of the boronic acid. This can facilitate the transmetalation step of the catalytic cycle, potentially leading to higher reaction rates and yields.[1]

  • Hydroxymethyl Substituent: The ortho-hydroxymethyl group introduces steric bulk around the boronic acid moiety. Steric hindrance at the ortho position can sometimes impede the approach of the palladium complex, potentially lowering reaction yields. However, the hydroxyl group also introduces the possibility of a directing effect through coordination with the palladium center. This interaction can, in some cases, accelerate the reaction and influence regioselectivity.

  • Combined Effects: The interplay of the electron-withdrawing fluorine and the potentially coordinating/sterically hindering hydroxymethyl group in this compound makes its reactivity profile complex. The overall efficiency will be a balance of these competing effects and will be highly dependent on the specific reaction partners and conditions.

Based on the data for related compounds, it is anticipated that this compound will be a reactive coupling partner, with the fluorine atom promoting the reaction. The impact of the ortho-hydroxymethyl group will be condition-dependent, potentially offering a handle for optimizing reactivity and selectivity.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with functionalized substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture, 5-10 mL)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The combination of a fluorine and a hydroxymethyl substituent imparts a unique reactivity profile that is influenced by both electronic and steric effects. While direct comparative data is limited, analysis of related compounds suggests that this boronic acid is a competent coupling partner. Successful application will depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to balance the competing effects of the substituents and achieve high yields of the desired products. The provided experimental protocol and workflow diagrams serve as a guide for researchers to develop robust and efficient synthetic routes utilizing this versatile reagent.

References

Advantages of using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid over non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds can significantly enhance the properties of resulting compounds. A comparative analysis reveals that (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid offers distinct advantages over its non-fluorinated counterpart, particularly in terms of physicochemical properties and the biological activity of its derivatives. These benefits, supported by experimental data, position the fluorinated analog as a superior building block in the synthesis of next-generation therapeutics.

The primary advantages of using this compound lie in the profound effects of the fluorine substituent on the molecule's electronic properties. Fluorine's high electronegativity leads to an increase in the Lewis acidity of the boronic acid.[1][2] This enhanced acidity can influence reaction kinetics and, more importantly, the pKa of the molecule, which is a critical parameter for biological activity and drug formulation.[3]

Enhanced Physicochemical and Biological Properties

The introduction of a fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Organofluorine compounds often exhibit improved membrane permeability and are less susceptible to metabolic degradation, leading to enhanced bioavailability.[5]

A key application of this compound is in the synthesis of benzoxaboroles, a class of compounds with a wide range of therapeutic activities.[6][7] The fluorinated starting material can lead to benzoxaborole derivatives with superior potency as inhibitors of enzymes like leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4), which are implicated in infectious diseases and inflammatory conditions, respectively.[8][9][10][11][12]

For instance, the antifungal drug Tavaborole, a benzoxaborole, highlights the importance of this structural motif.[6] The mechanism of action for many benzoxaboroles involves the boron atom forming a stable adduct with a key residue in the enzyme's active site, effectively inhibiting its function.[8][13] The electronic modifications imparted by the fluorine atom in derivatives of this compound can enhance this interaction.

Comparative Performance in Suzuki-Miyaura Coupling

While the electron-withdrawing nature of fluorine can sometimes decrease the efficiency of the Suzuki-Miyaura coupling reaction for certain substrates, it can also lead to cleaner reactions with fewer byproducts.[14] The altered reactivity profile often necessitates optimization of reaction conditions, but the resulting fluorinated biaryl compounds are of high value in medicinal chemistry.[15]

Below is a table summarizing the expected differences in performance between the fluorinated and non-fluorinated analogs in a typical Suzuki-Miyaura cross-coupling reaction.

ParameterThis compound(2-(hydroxymethyl)phenyl)boronic acidReference
pKa Lower (more acidic)Higher (less acidic)[1][3]
Reactivity in Suzuki Coupling Potentially lower yield, may require optimizationGenerally higher yield[14][16]
Biological Activity of Derivatives Often enhanced potency and metabolic stabilityStandard activity[4][5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed cross-coupling of an aryl halide with either this compound or its non-fluorinated analog.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or (2-(hydroxymethyl)phenyl)boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

Procedure:

  • To a dry reaction flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Benzoxaboroles

This compound and its non-fluorinated analog can undergo intramolecular dehydration to form the corresponding benzoxaboroles.[1][17][18]

Materials:

  • This compound or (2-(hydroxymethyl)phenyl)boronic acid (1.0 mmol)

  • Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Toluene (20 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the boronic acid and the Brønsted acid in toluene.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude benzoxaborole can be purified by crystallization or column chromatography.

Visualizing the Impact: Signaling Pathways and Workflows

The derivatives of this compound often target key signaling pathways in disease. For example, benzoxaborole inhibitors of Leucyl-tRNA synthetase disrupt protein synthesis in pathogens, a critical pathway for their survival.

LeuRS_Inhibition cluster_pathogen Pathogen Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Benzoxaborole Inhibitor Inhibitor->LeuRS

Caption: Inhibition of Leucyl-tRNA Synthetase by a Benzoxaborole Derivative.

Similarly, inhibitors of PDE4 modulate inflammatory pathways by preventing the degradation of cyclic AMP (cAMP).

PDE4_Inhibition cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degradation Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Inhibitor PDE4 Inhibitor Inhibitor->PDE4

Caption: Mechanism of Action of a PDE4 Inhibitor.

The experimental workflow for comparing the efficacy of the fluorinated and non-fluorinated boronic acids in a Suzuki-Miyaura coupling reaction can be visualized as follows:

Suzuki_Workflow cluster_workflow Comparative Suzuki Coupling Workflow cluster_fluorinated Fluorinated Analog cluster_nonfluorinated Non-Fluorinated Analog Start Start: Aryl Halide + Boronic Acid Reaction_F Suzuki Coupling (Optimized Conditions) Start->Reaction_F Reaction_NF Suzuki Coupling (Standard Conditions) Start->Reaction_NF Analysis_F LC-MS/NMR Analysis Reaction_F->Analysis_F Yield_F Determine Yield and Purity Analysis_F->Yield_F Compare Compare Results Yield_F->Compare Analysis_NF LC-MS/NMR Analysis Reaction_NF->Analysis_NF Yield_NF Determine Yield and Purity Analysis_NF->Yield_NF Yield_NF->Compare

Caption: Workflow for Comparing Boronic Acid Reactivity.

References

A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the choice of the organoboron coupling partner. This guide provides an objective comparison of product yields achieved with different classes of boronic acids—aryl, heteroaryl, and alkyl—supported by experimental data.

Performance Comparison of Boronic Acids in Suzuki Reactions

The reactivity of boronic acids in Suzuki-Miyaura couplings is significantly influenced by their electronic and steric properties. The following tables summarize typical yields obtained with various boronic acids under specified reaction conditions, providing a benchmark for comparison.

Arylboronic Acids: Impact of Electronic Effects

The electronic nature of substituents on the arylboronic acid plays a crucial role in the reaction outcome. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the transmetalation step, often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organoboron reagent, potentially slowing down the reaction and affecting the yield.[1][2]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Methoxyphenylboronic acid (EDG)4-BromoanisolePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene100298
4-Methylphenylboronic acid (EDG)4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O801295
4-Fluorophenylboronic acid (EWG)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)100192
4-Formylphenylboronic acid (EWG)4-BromobenzaldehydePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685
2-Nitrophenylboronic acid (strong EWG)1-Bromo-2-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O1002470
Heteroarylboronic Acids: Reactivity and Challenges

Heteroarylboronic acids are essential for the synthesis of many pharmaceuticals. Their reactivity can be complex. π-Deficient heterocycles, like pyridine, can be challenging due to the electron-withdrawing nature of the ring and potential catalyst inhibition by the nitrogen lone pair.[3] In contrast, π-rich heterocycles such as furans and thiophenes are generally more reactive.[3]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Furan-2-boronic acid1-Bromo-4-methoxybenzenePd(PPh₃)₄Na₂CO₃DME/H₂O801292
Thiophene-2-boronic acid4-BromotoluenePd(dppf)Cl₂K₂CO₃1,4-Dioxane100388
Pyridine-3-boronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875
Pyrimidine-5-boronic acid1,8-DiiodonaphthalenePd(OAc)₂ / PPh₃K₂CO₃Toluene110274[4]
(2-Methoxypyridin-3-yl)boronic acid1,8-DiiodonaphthalenePd(OAc)₂ / PPh₃K₂CO₃Toluene110290[4]
Alkylboronic Acids and Their Esters

The Suzuki coupling of alkylboronic acids is more challenging due to the slower transmetalation rates and the propensity for β-hydride elimination.[5] The use of boronic esters, such as neopentylglycol esters, along with specific ligands and anhydrous conditions, has been shown to significantly improve reaction times and yields.[5]

Boronic Acid/Ester DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
Methylboronic acid neopentyl ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME801594[5]
n-Butylboronic acid4-BromotoluenePd(OAc)₂ / S-PhosK₃PO₄Toluene/H₂O1001882
Cyclopropylboronic acid neopentyl ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME802088[5]
Isobutylboronic acid neopentyl ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME802078[5]
Phenethylboronic acid neopentyl ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME802070[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are generalized protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials and Reagents:

  • Aryl/heteroaryl/alkyl halide (1.0 equiv)

  • Boronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5–5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0–3.0 equiv)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol for Rapid B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters

This protocol is adapted for the rapid coupling of alkylboronic esters under anhydrous conditions.[5]

Materials and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkylboronic acid neopentyl ester (1.2 mmol, 1.2 equiv)

  • AntPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • In a glovebox, add the aryl halide, alkylboronic acid neopentyl ester, AntPhos-Pd-G3 precatalyst, and TMSOK to a dry reaction vial equipped with a stir bar.

  • Add anhydrous DME and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for the specified time (typically 15-60 minutes).

  • After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel.

Mechanistic Overview and Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OH)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Analytical methods for confirming product structure after coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Confirming Product Structure in Coupling Reactions

Confirming the precise chemical structure of a product following a coupling reaction is a critical step in synthetic chemistry, ensuring the desired transformation has occurred and identifying any potential byproducts. A multi-faceted analytical approach is often necessary for unambiguous structure elucidation. This guide compares the most common and powerful analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. We provide an objective comparison of their capabilities, detailed experimental protocols, and decision-making workflows to assist researchers in selecting the appropriate techniques.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key performance aspects of the four primary methods for structural confirmation.

Technique Principle of Operation Information Provided Typical Sample State Key Advantages Key Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei. Nuclei in different chemical environments absorb radiofrequency energy at different frequencies (chemical shifts).[1]Detailed carbon-hydrogen framework, atom connectivity (through J-coupling), stereochemistry, molecular structure, and sample purity.[1][2][3]Solution (dissolved in a deuterated solvent).Provides the most comprehensive structural information for molecules in solution; non-destructive.[4]Lower sensitivity compared to MS; requires soluble, pure samples; complex spectra can be difficult to interpret.[5]
Mass Spectrometry (MS) Ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[1]Molecular weight, elemental composition (high-resolution MS), and structural information through fragmentation patterns.[1][6]Solid, Liquid, or Gas (requires conversion to gas-phase ions).Extremely high sensitivity; provides exact molecular weight; can be coupled with chromatography (LC-MS, GC-MS) to analyze complex mixtures.[1][7]Provides limited information on stereochemistry and atom connectivity; fragmentation can be complex to interpret.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending) at specific frequencies.Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C-Br).[6][8][9]Solid, Liquid, or Gas.Fast, simple, and non-destructive; excellent for monitoring reaction progress by observing the disappearance of starting material functional groups and the appearance of product groups.[9][10]Provides limited information on the overall molecular framework; spectra can be complex for large molecules; not suitable for definitive structure elucidation on its own.
X-ray Crystallography Measures the diffraction pattern of X-rays passing through a single, ordered crystal of the compound.[11][12]Unambiguous, three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[11][12][13]Solid (high-quality single crystal).Provides the absolute, definitive 3D structure of a molecule.[11][12][14]Requires a high-quality single crystal, which can be difficult or impossible to grow; does not provide information on the molecule's behavior in solution.[14][15]

Analytical Workflows and Decision Logic

The following diagrams illustrate a typical workflow for product analysis after a coupling reaction and a logical approach to selecting the appropriate analytical methods.

G Diagram 1: General Workflow for Product Analysis cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Definitive Structure Elucidation Reaction Coupling Reaction Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography NMR->Xray Ambiguity or Absolute Structure Needed Confirmation Final Structure Confirmed NMR->Confirmation MS->Xray Ambiguity or Absolute Structure Needed MS->Confirmation Xray->Confirmation

Diagram 1: General Workflow for Product Analysis

G Diagram 2: Decision Guide for Method Selection Start What structural information is required? q1 Did the reaction introduce/remove a key functional group? Start->q1 q2 What is the molecular weight and elemental formula? Start->q2 q3 What is the complete atom connectivity and stereochemistry? Start->q3 q4 Is an unambiguous 3D structure in the solid state required? Start->q4 ans1 FTIR Spectroscopy q1->ans1 Yes ans2 Mass Spectrometry (HRMS) q2->ans2 Yes ans3 NMR Spectroscopy (1D & 2D) q3->ans3 Yes ans4 X-ray Crystallography q4->ans4 Yes

Diagram 2: Decision Guide for Method Selection

Detailed Experimental Protocols

The following sections provide generalized protocols for each key analytical technique. Specific parameters will vary based on the instrument, sample, and desired information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei (primarily ¹H and ¹³C).[2]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The chosen solvent must dissolve the sample and not have signals that overlap with key sample signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[16]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides information on chemical shifts, signal integration (proton count), and coupling patterns (connectivity).[2][3]

    • Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon environments.

    • If the structure is complex or 1D spectra are ambiguous, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish specific ¹H-¹H and ¹H-¹³C correlations, which helps piece together the molecular structure.[2]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.[3]

    • Phase the spectrum and perform baseline correction.

    • Integrate the ¹H signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, integration, and coupling constants (J-values) to assign signals to specific atoms within the proposed structure.[2][16]

Mass Spectrometry (MS)

MS is an essential technique for accurately determining the molecular weight of the product, which serves as a primary confirmation of a successful reaction. High-resolution mass spectrometry (HRMS) can provide the elemental formula.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) using a suitable solvent (e.g., methanol, acetonitrile, water).

    • The solvent should be compatible with the ionization source. For LC-MS, the sample is simply injected into the liquid chromatograph.

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, for polar molecules; Atmospheric Pressure Chemical Ionization - APCI).

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • For HRMS, the instrument is set to a high resolving power to measure the mass-to-charge ratio to several decimal places.

    • To gain further structural information, perform tandem MS (MS/MS).[17] In this experiment, the molecular ion is isolated, fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides clues about the molecule's structure.[18]

  • Data Processing and Interpretation:

    • Identify the peak corresponding to the molecular ion of the expected product.

    • Use the exact mass from HRMS data to calculate the most likely elemental formula.

    • Analyze the fragmentation pattern in MS/MS spectra to confirm the presence of key structural motifs or to distinguish between isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method used to identify the functional groups present in a molecule.[9] In the context of a coupling reaction, it is exceptionally useful for quickly verifying the consumption of a starting material's functional group and the formation of a new one (e.g., disappearance of an alkyne C≡C-H stretch and appearance of a new C=C stretch).

Methodology:

  • Sample Preparation:

    • Solids: The sample can be analyzed as a KBr pellet (mixed with potassium bromide and pressed into a disk), as a mull (ground with Nujol oil), or directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method, requiring only a small amount of solid to be placed on the crystal.

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl), or analyzed using an ATR accessory.

  • Instrument Setup:

    • Record a "background" spectrum of the empty sample compartment (or clean ATR crystal). This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer and acquire the spectrum. The instrument measures the interference pattern of infrared light and performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[19]

  • Data Processing and Interpretation:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Compare the peak positions (in cm⁻¹) to correlation charts to identify the functional groups present (e.g., a strong absorption around 1700 cm⁻¹ indicates a carbonyl C=O group).

    • Confirm the success of the coupling reaction by noting the disappearance of key bands from the starting materials and the appearance of expected bands for the product.[10]

X-ray Crystallography

When an unambiguous, three-dimensional structure is required, X-ray crystallography is the gold standard.[11][14] It provides precise information on bond lengths, angles, and the spatial arrangement of all atoms in the solid state.[13]

Methodology:

  • Sample Preparation (Crystal Growth):

    • This is often the most challenging step. A high-quality single crystal of the purified product must be grown.

    • Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This process can take days to weeks and requires significant optimization.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer.[15]

    • The crystal is placed in an X-ray diffractometer, where it is cooled (often in a stream of liquid nitrogen) and rotated while being irradiated with a monochromatic X-ray beam.[12][15]

    • A detector records the positions and intensities of the diffracted X-rays.[12]

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to determine the unit cell dimensions and symmetry of the crystal.

    • The intensities of the diffraction spots are used to calculate an electron density map of the molecule.[11]

    • An initial molecular model is fitted to the electron density map.

    • The model is then refined, a computational process that adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and the observed diffraction data.

  • Data Interpretation:

    • The final refined structure provides a 3D model of the molecule with precise atomic coordinates.

    • This model confirms the atom connectivity, bond lengths, bond angles, and absolute stereochemistry, providing definitive proof of the product's structure.[13]

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, the electronic nature of the coupling partners significantly influences reaction kinetics. Electron-deficient boronic acids, in particular, often present a formidable challenge due to a kinetically sluggish transmetalation step. This guide provides a comparative analysis of catalytic systems, summarizes available kinetic data, and offers detailed experimental protocols to aid researchers in navigating the complexities of these important transformations.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical to overcoming the inherent low reactivity of electron-deficient boronic acids. The primary challenge is the slow rate of transmetalation, which is often the rate-determining step in these reactions.[1][2] Catalyst systems that can accelerate this step are therefore highly sought after.

Qualitative Comparison of Catalytic Components

Below is a summary of common catalytic systems and their general performance in the context of electron-deficient Suzuki couplings.

ComponentTypeKey AdvantagesPotential Drawbacks
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available, versatile precursors.Require in situ reduction and ligand coordination.
Pd(PPh₃)₄Well-understood, readily available Pd(0) source.Lower activity for challenging substrates, may require higher temperatures.[2]
PdCl₂(dppf)Relatively air-stable precatalyst.May not be as active as systems with Buchwald-type ligands.[2]
Ligands Buchwald-type (SPhos, XPhos)High activity for a broad range of substrates, including electron-poor ones; excellent for sterically hindered partners.[2]Air-sensitive, higher cost.[2]
Triphenylphosphine (PPh₃)Inexpensive and widely used.Less effective for electron-deficient substrates.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, can be highly effective.Performance can be substrate-dependent.
Bases Strong Inorganic (K₃PO₄, Cs₂CO₃)Effective at promoting high reaction rates and accelerating slow reactions.[2]Higher cost (Cs₂CO₃), biphasic systems can complicate kinetic analysis.[2]
Moderate Inorganic (K₂CO₃)Common and effective for many couplings.May not be strong enough for the most challenging substrates.
Solvents Toluene/H₂O, Dioxane/H₂OCommon biphasic systems that are effective for many Suzuki couplings.Biphasic nature can complicate precise kinetic analysis.[2]
THF, AcetonitrileAnhydrous options.Choice of base is critical in anhydrous conditions.
Quantitative Kinetic Data

Obtaining directly comparable, quantitative kinetic data across different studies is challenging due to variations in reaction conditions. However, general trends can be established. The nucleophilicity of the boronic acid plays a key role, with electron-withdrawing groups decreasing the rate of transmetalation.

The table below presents illustrative relative initial reaction rates based on the electronic nature of the boronic acid.

Boronic Acid ClassExampleRelative Initial RateRationale
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups accelerate the transmetalation step.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Serves as a baseline for comparison.[1]
Aryl (Electron-Poor) 4-(Trifluoromethyl)phenylboronic Acid ~3.0 Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing transmetalation.[1]
Primary AlkylEthylboronic Acid~1.0Generally slower transmetalation compared to arylboronic acids.[1]

Note: Relative rates are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).

In a specific study, the first-order decay of an arylpalladium complex in the presence of 4-fluorophenylboronic acid (an electron-deficient boronic acid) was monitored by ¹⁹F NMR spectroscopy, yielding an observed rate constant (kₒₑₛ) of (5.78 ± 0.13) × 10⁻⁴ s⁻¹ at -30 °C.[3]

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for this purpose.

Protocol 1: Initial Rate Determination by HPLC/GC

This protocol is designed to determine the initial reaction rate by monitoring product formation at early time points.

1. Reagent Preparation:

  • Prepare stock solutions of the electron-deficient boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid, 0.1 M), the aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected degassed solvent system (e.g., 9:1 Toluene/H₂O).[2]

  • Prepare a separate stock solution of the palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the same solvent.[2]

2. Reaction Setup:

  • In a reaction vial equipped with a magnetic stir bar, combine the boronic acid solution, aryl halide solution, internal standard solution, and base solution.

  • Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80 °C).[2]

  • Allow the mixture to thermally equilibrate for several minutes.

  • Initiate the reaction by adding the catalyst stock solution via syringe, starting the timer simultaneously.[2]

3. Sampling and Analysis:

  • At predetermined, regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[2]

  • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).[2]

  • Thoroughly mix the quench vial and allow the layers to separate.

  • Analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial rate is determined from the slope of the linear portion of this curve, typically the first 10-20% of the reaction.[1]

Protocol 2: Reaction Profile Analysis

This experiment follows the reaction to completion to understand the overall reaction profile and assess catalyst stability.

1. Reaction Setup:

  • Set up the reaction as described in Protocol 1.

2. Sampling and Analysis:

  • Take samples at less frequent intervals over a longer period (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Quench and analyze each sample as described in Protocol 1.

3. Data Analysis:

  • Plot product concentration versus time to generate the full reaction profile.

  • This data can be used to determine the reaction half-life and to observe any signs of catalyst deactivation (e.g., the reaction stalling before completion).

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing the complex relationships in catalytic cycles and experimental procedures.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis p1 Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Base - Internal Standard p2 Prepare Catalyst Stock Solution r1 Combine Reagents (except catalyst) in Vial p2->r1 r2 Equilibrate at Desired Temperature r1->r2 r3 Initiate Reaction: Add Catalyst Solution r2->r3 a1 Withdraw Aliquots at Timed Intervals r3->a1 a2 Quench Reaction Immediately a1->a2 a3 Analyze by HPLC or GC a2->a3 a4 Plot [Product] vs. Time & Determine Initial Rate a3->a4

Caption: Experimental workflow for kinetic analysis of Suzuki reactions.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Ar-X label_oa Oxidative Addition tm_complex Ar-Pd(II)L₂(Ar') oa_complex->tm_complex Ar'-B(OR)₂ / Base label_tm Transmetalation (Often Rate-Limiting for Electron-Deficient Boronic Acids) tm_complex->pd0 label_re Reductive Elimination re_product Ar-Ar' tm_complex->re_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Palladium Precatalysts for Coupling Challenging Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the success of this reaction is often dictated by the stability and reactivity of the boronic acid coupling partner. Sterically hindered, electron-deficient, or protodeboronation-prone boronic acids present significant challenges, often leading to low yields and undesired side reactions. The choice of the palladium precatalyst is paramount to overcoming these obstacles.

This guide provides a comparative analysis of commonly employed palladium precatalysts for the Suzuki-Miyaura coupling of challenging boronic acids. By presenting key performance data, detailed experimental protocols, and a logical workflow for catalyst selection, this document aims to empower researchers to make informed decisions and optimize their synthetic strategies.

Catalyst Performance with Challenging Boronic Acids

The efficacy of a palladium precatalyst is highly dependent on the nature of the challenging boronic acid. The following tables summarize the performance of various precatalysts in the coupling of sterically hindered, electron-deficient, and protodeboronation-prone boronic acids with different aryl halides.

Sterically Hindered Boronic Acids

Sterically demanding boronic acids require catalysts that can accommodate bulky substrates and facilitate efficient transmetalation and reductive elimination.

Aryl HalideBoronic AcidPrecatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
4-Chlorotoluene2,4,6-Trimethylphenylboronic acidXPhos G32K₃PO₄Toluene/H₂O1292[1][2]
4-Chlorotoluene2,4,6-Trimethylphenylboronic acidSPhos G32K₃PO₄Toluene/H₂O1285[1]
1-Bromo-2-methylnaphthalene1-Naphthylboronic acidRuPhos G31.5K₂CO₃Dioxane/H₂O1895[1]
1-Bromo-2-methylnaphthalene1-Naphthylboronic acidtBuXPhos G31.5K₂CO₃Dioxane/H₂O1888[1]
Electron-Deficient Boronic Acids

Electron-deficient boronic acids can exhibit sluggish transmetalation rates. Precatalysts with electron-rich and bulky ligands are often required to promote this key step.

Aryl HalideBoronic AcidPrecatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
4-Chloroanisole4-(Trifluoromethyl)phenylboronic acidXPhos G41Cs₂CO₃t-AmylOH498[3]
4-Chloroanisole4-(Trifluoromethyl)phenylboronic acidPEPPSI-IPr2K₃PO₄THF/H₂O691[4]
4-Bromoacetophenone3,5-Bis(trifluoromethyl)phenylboronic acidBrettPhos G31K₃PO₄Dioxane/H₂O1694[3]
4-Bromoacetophenone3,5-Bis(trifluoromethyl)phenylboronic acidXPhos G31K₃PO₄Dioxane/H₂O1689[1]
Protodeboronation-Prone Boronic Acids

Boronic acids that are susceptible to protodeboronation, such as certain heteroaryl and polyfluorophenyl boronic acids, require precatalysts that rapidly generate the active Pd(0) species to ensure that the cross-coupling reaction outcompetes the decomposition pathway.[5][6]

Aryl HalideBoronic AcidPrecatalystCatalyst Loading (mol%)BaseSolventTime (min)Yield (%)Reference
4-Chloroanisole2,6-Difluorophenylboronic acidXPhos G3 (mesylate)2K₃PO₄THF/H₂O3093[1][5]
4-Chloroanisole2,6-Difluorophenylboronic acidXPhos G22K₃PO₄THF/H₂O3075[5]
4-Chlorobenzonitrile2-Furanylboronic acidXPhos G3 (mesylate)2K₃PO₄THF/H₂O3095[1][5]
4-Chlorobenzonitrile2-Furanylboronic acidSPhos G32K₃PO₄THF/H₂O6088[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for a Suzuki-Miyaura coupling of a challenging boronic acid with an aryl halide using a Buchwald palladacycle.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The vial is sealed with a septum.

  • Inert Atmosphere: The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: The palladium precatalyst (specified mol%) is added, followed by the anhydrous, degassed solvent (e.g., THF, dioxane, toluene) and degassed water (if applicable) via syringe.[2][4]

  • Reaction: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction can be monitored by TLC or GC-MS.[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[2][4]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Workflow for Precatalyst Selection

The selection of an optimal palladium precatalyst for a given challenging boronic acid can be a complex decision. The following diagram illustrates a logical workflow to guide this selection process.

PrecatalystSelection cluster_input Substrate Analysis cluster_catalyst Precatalyst Consideration cluster_decision Selection & Optimization start Define Challenging Boronic Acid Type steric Sterically Hindered start->steric High A-value Ortho-substitution electronic Electron-Deficient start->electronic EWG on Boronic Acid unstable Protodeboronation-Prone start->unstable Heteroaryl or Polyfluorophenyl buchwald Buchwald Precatalysts (G3, G4, G6) steric->buchwald Bulky Ligands (e.g., XPhos, tBuXPhos) other Other Precatalysts (e.g., Allyl-based) steric->other electronic->buchwald Electron-rich Ligands (e.g., RuPhos, BrettPhos) electronic->other unstable->buchwald Fast Activation (e.g., G3 Mesylate) peppsi PEPPSI Precatalysts unstable->peppsi Good for Heteroaryls select Select Initial Precatalyst & Ligand buchwald->select peppsi->select other->select optimize Optimize Reaction Conditions (Base, Solvent, Temperature, Time) select->optimize success Successful Coupling optimize->success High Yield failure Low Yield / No Reaction optimize->failure Low Yield re_evaluate Re-evaluate Precatalyst or Ligand Choice failure->re_evaluate re_evaluate->buchwald re_evaluate->peppsi re_evaluate->other

Caption: A decision-making workflow for palladium precatalyst selection.

Conclusion

The judicious selection of a palladium precatalyst is critical for the successful Suzuki-Miyaura cross-coupling of challenging boronic acids. For sterically hindered substrates, precatalysts bearing bulky biarylphosphine ligands such as XPhos and RuPhos are often effective.[1] Electron-deficient boronic acids benefit from electron-rich ligands that accelerate transmetalation, while protodeboronation-prone substrates necessitate precatalysts that ensure rapid formation of the active catalytic species.[5][7] The Buchwald G3 and G4 precatalysts, as well as PEPPSI-type catalysts, have demonstrated broad applicability and high performance in many of these challenging scenarios.[3][4] By consulting the comparative data and employing the outlined protocols and selection workflow, researchers can more efficiently navigate the complexities of these important transformations.

References

A Comparative Guide to Nickel- and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Fluoro-Containing Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and desirable physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the construction of carbon-carbon bonds, and its application to fluoro-containing arylboronic acids is of paramount importance. While palladium has long been the workhorse catalyst for this transformation, the earth-abundant and more economical nature of nickel has prompted extensive research into its catalytic capabilities. This guide provides an objective comparison of the efficacy of nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a focus on fluoro-containing arylboronic acids, supported by experimental data and detailed protocols.

Performance Comparison: Nickel vs. Palladium

The choice between nickel and palladium catalysis for the coupling of fluoro-containing arylboronic acids is often nuanced, depending on the specific substrate, desired reaction conditions, and economic considerations. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance in terms of reaction yield, time, and conditions. A head-to-head comparison using the common ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is also presented to provide a direct assessment of their catalytic prowess under similar conditions.

Table 1: Nickel-Catalyzed Coupling of Fluoro-Containing Arylboronic Acids

Arylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid4-ChloroanisoleNiCl₂(dppf) (2)-K₃PO₄Dioxane1001285
4-Fluorophenylboronic acid2-Chloro-meta-xyleneNiCl₂(dppf) (2)-K₃PO₄Dioxane1001278
2-Fluorophenylboronic acid4-BromoacetophenoneNi(cod)₂ (5)PCy₃ (10)K₃PO₄Toluene801692
3-Fluorophenylboronic acid4-ChlorotolueneNiCl₂(PCy₃)₂ (3)-K₃PO₄t-Amyl alcohol1001288[1]
Pentafluorophenylboronic acid4-BromoanisoleNi(acac)₂ (10)SIMes (15)K₃PO₄Dioxane1002475

Table 2: Palladium-Catalyzed Coupling of Fluoro-Containing Arylboronic Acids

Arylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzenePd/C (0.44)-K₂CO₃DMF/H₂O1103~90[2]
4-Fluorophenylboronic acid4-ChloroanisolePd(dppf)Cl₂ (2)-K₃PO₄Dioxane1001295
2-Fluorophenylboronic acid4-IodoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100291
3-Fluorophenylboronic acid4-BromoanisolePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane801894
2,6-Difluorophenylboronic acid4-Chloroanisole[Pd(cinnamyl)Cl]₂ (2)XPhos (4)K₃PO₄THF/H₂ORT0.593[3][4]

Table 3: Head-to-Head Comparison of [M(dppf)Cl₂] in the Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Chloroanisole

Catalyst (2 mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Ni(dppf)Cl₂K₃PO₄Dioxane1001285
Pd(dppf)Cl₂K₃PO₄Dioxane1001295

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with fluoro-containing arylboronic acids.

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling with [Ni(dppf)Cl₂]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluoro-containing arylboronic acid (1.2 mmol, 1.2 equiv)

  • [Ni(dppf)Cl₂] (0.02 mmol, 0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, fluoro-containing arylboronic acid, [Ni(dppf)Cl₂], and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling with [Pd(dppf)Cl₂]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluoro-containing arylboronic acid (1.2 mmol, 1.2 equiv)

  • [Pd(dppf)Cl₂] (0.02 mmol, 0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, fluoro-containing arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction, for both nickel and palladium, is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. While the overall pathway is similar, the kinetics and stability of the intermediates can differ between the two metals.

Suzuki_Miyaura_Cycle cluster_caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle (M = Ni or Pd) M0 M(0)Ln OxAdd Oxidative Addition M0->OxAdd Ar-X ArMX Ar-M(II)X-Ln OxAdd->ArMX Transmetal Transmetalation ArMX->Transmetal ArF-B(OH)₂ (Base) ArMArF Ar-M(II)ArF-Ln Transmetal->ArMArF RedElim Reductive Elimination ArMArF->RedElim RedElim->M0 Product Ar-ArF RedElim->Product BoronicAcid ArF-B(OH)₂ ArylHalide Ar-X Base Base

Caption: Generalized Suzuki-Miyaura Catalytic Cycle (M = Ni or Pd).

While this generalized cycle applies to both metals, key differences exist. Nickel(0) is generally more easily oxidized than palladium(0), which can lead to a faster oxidative addition step, particularly with less reactive aryl chlorides. However, nickel intermediates can be more susceptible to side reactions. Palladium catalysts, while often requiring more forcing conditions for unreactive substrates, generally exhibit broader functional group tolerance and produce more predictable outcomes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Weigh and add: - Aryl Halide - Arylboronic Acid - Base - Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup - Dilute with Organic Solvent - Wash with Water and Brine Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Typical Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

Both nickel and palladium are highly effective catalysts for the Suzuki-Miyaura cross-coupling of fluoro-containing arylboronic acids. Palladium catalysts, particularly with bulky phosphine ligands, often provide high yields and excellent functional group tolerance under relatively mild conditions. Nickel catalysts present a cost-effective alternative and can be particularly advantageous for the activation of less reactive aryl chlorides. The choice of catalyst, ligand, base, and solvent system should be carefully considered and optimized for each specific substrate pairing to achieve the desired outcome. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and successfully implementing this critical transformation in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Boronic acids and their derivatives should be handled as hazardous waste and require specific disposal procedures.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2]
Body Protection A lab coat that is fully fastened.[1]
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]

Facilities handling this material should be equipped with an eyewash station and a safety shower that are readily accessible.[3]

Step-by-Step Disposal Procedure

The following steps outline the correct procedure for the disposal of this compound and its associated waste.

1. Waste Characterization and Segregation:

  • Treat this compound as hazardous chemical waste.[2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible wastes can react violently or produce flammable or toxic gases.[4]

  • Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1]

2. Container Selection and Labeling:

  • Choose containers that are chemically compatible with boronic acids.[5] Avoid using metal containers for acidic waste.[5][6] Containers must have a leak-proof, screw-on cap.[5]

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

3. Solid Waste Disposal:

  • Contaminated Materials: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the chemical should be collected in a designated, double-bagged, and clearly labeled hazardous waste container.[5]

  • Unused or Expired Chemical: Dispose of solid this compound in its original container whenever possible.[2][5] Ensure the container is securely sealed and labeled as hazardous waste.[5]

4. Liquid Waste Disposal:

  • Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Rinsate: When decontaminating glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] Collect all rinsates from decontamination procedures as liquid hazardous waste.[1]

5. Spill and Leak Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

6. Waste Storage and Collection:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][7]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] This typically involves contacting your EHS department to schedule a collection.[2][7]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., unused chemical, contaminated gloves, paper) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste No containerize_solid Place in a designated, labeled hazardous solid waste container. solid_waste->containerize_solid containerize_liquid Place in a designated, labeled hazardous liquid waste container. liquid_waste->containerize_liquid storage Store in a designated satellite accumulation area. containerize_solid->storage containerize_liquid->storage pickup Arrange for hazardous waste pickup by EHS. storage->pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.